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  • Product: Brucine hydrochloride
  • CAS: 5786-96-9

Core Science & Biosynthesis

Foundational

The Physicochemical Dynamics and Solubility Profile of Brucine Hydrochloride: A Technical Guide for Chiral Resolution and Phase Partitioning

Executive Summary In the realm of synthetic organic chemistry and drug development, the isolation of enantiomerically pure compounds is a critical bottleneck. As an application scientist specializing in chiral separation...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, the isolation of enantiomerically pure compounds is a critical bottleneck. As an application scientist specializing in chiral separations, I frequently leverage classical resolution techniques utilizing monoterpenoid indole alkaloids. Among these, brucine and its protonated derivative, brucine hydrochloride (CAS 5786-96-9), represent a highly efficient system for the resolution of racemic carboxylic acids.

This technical guide explores the physicochemical properties of brucine hydrochloride, detailing the thermodynamic causality behind its solubility profile, and provides field-proven, self-validating protocols for its application in liquid-liquid phase partitioning.

Structural and Physicochemical Profiling

Brucine (2,3-dimethoxystrychnin-10-one) is a rigid, heptacyclic alkaloid structurally related to strychnine, distinguished by the presence of two methoxy groups[1]. The molecule's chemical behavior is dominated by the tertiary amine at the N(4) position, which serves as the primary basic center.

The Causality of Salt Formation

The pKa of brucine's N(4) amine is 8.28 at 25 °C[1]. This moderate basicity is thermodynamically optimal: it is strong enough to quantitatively deprotonate most carboxylic acids (which typically have pKa values between 3.0 and 5.0) to form stable diastereomeric salts, yet weak enough to be easily displaced by a stronger mineral acid like hydrochloric acid (HCl) during the recovery phase.

When treated with HCl, the tertiary amine is protonated, yielding brucine hydrochloride. The salt frequently crystallizes as a tetrahydrate or monohydrate, which can be driven to an anhydrous state by heating to 130 °C[2].

Table 1: Physicochemical Profile of Brucine and Brucine Hydrochloride

PropertyBrucine (Free Base)Brucine Hydrochloride (Monohydrate)
Molecular Formula C₂₃H₂₆N₂O₄C₂₃H₂₆N₂O₄ · HCl · H₂O
Molecular Weight 394.5 g/mol [1]448.95 g/mol [3]
pKa (N4 Amine) 8.28 (at 25 °C)[1]N/A (Protonated)
LogP (Lipophilicity) 0.98[1]< 0 (Highly Hydrophilic)
Melting Point 178 °C[1]Dehydrates at 130 °C[2]
Optical Rotation -127° (in chloroform)[1]Conformationally dependent

Solubility Thermodynamics and Phase Partitioning

The most critical operational parameter of brucine hydrochloride in laboratory workflows is its solubility profile. The success of chiral resolution hinges entirely on manipulating the solubility differential between the free base and the hydrochloride salt.

Thermodynamic Causality of the Solubility Switch

Brucine free base exhibits poor aqueous solubility (approximately 3.2 g/L at 15 °C). Its extensive hydrocarbon skeleton and methoxy groups render it highly lipophilic, making it soluble in organic solvents like ethanol, chloroform, and acetone.

However, the addition of HCl fundamentally alters the thermodynamic landscape. Protonation introduces a formal positive charge on the nitrogen atom. This charge facilitates intense ion-dipole interactions with surrounding water molecules. The energy released by this hydration process overwhelmingly compensates for the crystal lattice energy of the salt, rendering brucine hydrochloride highly soluble in water (forming an almost transparent solution).

Table 2: Comparative Solubility Matrix

Solvent SystemBrucine (Free Base)Brucine Hydrochloride
Water Poor (~3.2 g/L at 15 °C)Highly Soluble
Ethanol (95%) Soluble[1]Soluble[3]
Acetone Soluble (Crystallization solvent)Sparingly Soluble
Ethyl Acetate / Ether SolubleInsoluble (Partitions to aqueous)[4]

Experimental Workflow: Diastereomeric Salt Cleavage

The following methodology details the recovery of an enantiopure carboxylic acid from a brucine diastereomeric salt. I have designed this protocol to be a self-validating system , ensuring that the chemist receives real-time physical feedback on the success of the reaction.

Protocol 1: Diastereomeric Salt Formation (Upstream)
  • Dissolution: Dissolve equimolar amounts of the racemic carboxylic acid and anhydrous brucine free base in a minimal volume of hot acetone or methanol[4].

  • Crystallization: Allow the homogeneous solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to precipitate due to differential crystal packing energies.

  • Harvesting: Isolate the crystals via vacuum filtration and wash with a minimal amount of cold solvent.

Protocol 2: Acidic Cleavage and Phase Separation (Downstream)
  • Suspension: Suspend the purified diastereomeric salt in distilled water (approx. 10 mL per gram of salt). Note: The salt will remain largely insoluble at this stage.

  • Acidification (Self-Validating Step): Under vigorous stirring, add 2 M Hydrochloric Acid (HCl) dropwise. Monitor the aqueous phase with a calibrated pH meter. Continue addition until the pH stabilizes strictly between 1.0 and 2.0[4].

    • Causality & Validation: At pH < 2.0, the environment is >6 pH units below brucine's pKa. According to the Henderson-Hasselbalch equation, this guarantees >99.99% protonation. The visual cue of the opaque suspension dissolving into a clear aqueous solution validates the complete conversion to water-soluble brucine hydrochloride[4].

  • Liquid-Liquid Extraction: Extract the acidic aqueous mixture 3 to 4 times with an organic solvent (e.g., ethyl acetate)[5].

    • Causality: The uncharged, enantiopure carboxylic acid partitions into the organic phase, while the ionic brucine hydrochloride remains locked in the aqueous phase.

  • Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the enantiomerically pure acid[4].

Mechanistic Visualization

The following diagram illustrates the logical flow of the chiral resolution process, highlighting the critical phase-partitioning step driven by the formation of brucine hydrochloride.

G Racemic Racemic Acid (Organic Phase) DiaSalt Diastereomeric Salts (Fractional Crystallization) Racemic->DiaSalt Equimolar Mixing Brucine Brucine Free Base (Chiral Resolving Agent) Brucine->DiaSalt Salt Formation SolidSalt Less Soluble Diastereomer (Isolated Precipitate) DiaSalt->SolidSalt Cooling & Filtration Acidification Acidification with HCl (pH 1.0 - 2.0) SolidSalt->Acidification Suspend in H2O Aqueous Brucine Hydrochloride (Aqueous Phase) Acidification->Aqueous Protonation & Partitioning Organic Enantiopure Acid (Organic Extract) Acidification->Organic Liquid-Liquid Extraction

Logical workflow of chiral resolution exploiting the aqueous solubility of brucine hydrochloride.

Safety and Toxicological Imperatives

Brucine and its hydrochloride salt are highly toxic alkaloids. According to GHS classifications, brucine hydrochloride carries the hazard statements H301 + H331 (Toxic if swallowed or if inhaled) and H371 (May cause damage to the nervous system) [3].

  • Handling: All manipulations involving the dry powder must be performed within a certified chemical fume hood to prevent the inhalation of aerosolized particulates.

  • Environmental: The compound is harmful to aquatic life with long-lasting effects (H412). Aqueous waste streams containing brucine hydrochloride must be segregated and disposed of via certified hazardous waste protocols, never discharged into municipal water systems.

References

  • PubChem. "Brucine | C23H26N2O4 | CID 442021" . National Institutes of Health (NIH). 1

  • Tokyo Chemical Industry Co., Ltd. (TCI). "SAFETY DATA SHEET: Brucine Hydrochloride Monohydrate" . 3

  • Tokyo Chemical Industry Co., Ltd. (TCI). "Brucine Hydrochloride | 5786-96-9 Properties" .

  • PubChem. "Brucine Experimental Properties & Solubility" . National Institutes of Health (NIH).

  • BenchChem. "Chiral Resolution of Racemic Acids Using Brucine Sulfate: A Technical Guide" . 4

  • Belanger, P. C., & Williams, H. W. R. (1983). "Syntheses of optically active 2-tetrahydrofuran derivatives" . Canadian Journal of Chemistry. 5

  • RSC Publishing. "General and Physical Chemistry: Brucine Hydrochloride Hydration" . 2

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for chiral resolution using brucine hydrochloride

An Application Note and Step-by-Step Protocol for the Chiral Resolution of Racemic Bases Using Brucine Hydrochloride Authored by: A Senior Application Scientist Abstract The separation of enantiomers, a process known as...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Chiral Resolution of Racemic Bases Using Brucine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic activity while the other may be inactive or harmful. Diastereomeric salt formation is a robust, scalable, and time-honored method for achieving this separation.[1][2] This application note provides a comprehensive, step-by-step protocol for the chiral resolution of a racemic base using the naturally derived resolving agent, brucine hydrochloride. We delve into the underlying chemical principles, detail the experimental workflow from solvent screening to enantiomer liberation, and provide practical insights for troubleshooting and optimization. This guide is intended for researchers, chemists, and professionals in drug development engaged in the preparation of enantiomerically pure compounds.

Introduction: The Imperative of Enantiomeric Purity

Chirality is a fundamental property of many bioactive molecules. Enantiomers, which are non-superimposable mirror-image isomers, often exhibit profound differences in their pharmacological and toxicological profiles. Regulatory agencies worldwide now mandate that the stereochemical composition of chiral drugs be fully characterized, with single-enantiomer drugs being the industry standard.[3] While asymmetric synthesis aims to produce a single enantiomer directly, classical resolution remains a vital and economically viable strategy, especially for large-scale production.[4][5]

The most common classical approach is the conversion of a racemic mixture (a 50:50 mixture of enantiomers) into a pair of diastereomers.[6] Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and crystal structure, which allows for their separation by conventional techniques like fractional crystallization.[7][8]

The Principle: Diastereomeric Salt Formation

This protocol utilizes brucine hydrochloride as a chiral resolving agent. Brucine is a naturally occurring alkaloid that is readily available in an enantiomerically pure form.[9][10] When its hydrochloride salt (a chiral acid) is reacted with a racemic base (e.g., a chiral amine), an acid-base reaction occurs, forming a pair of diastereomeric salts.

Let's consider a racemic base, (R/S)-Base, and the resolving agent, (+)-Brucine·HCl:

  • (R)-Base + (+)-Brucine·HCl → [(R)-BaseH]⁺ [Cl]⁻ · [(+)-Brucine] (Diastereomer A)

  • (S)-Base + (+)-Brucine·HCl → [(S)-BaseH]⁺ [Cl]⁻ · [(+)-Brucine] (Diastereomer B)

These two diastereomeric salts, A and B, will exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains in the mother liquor. This physical separation is the cornerstone of the resolution process.[1][11]

G cluster_start Starting Materials cluster_process Process cluster_products Separated Components Racemic_Base Racemic Mixture ((R)-Base & (S)-Base) Salt_Formation Diastereomeric Salt Formation Racemic_Base->Salt_Formation Resolving_Agent Chiral Resolving Agent ((+)-Brucine·HCl) Resolving_Agent->Salt_Formation Diastereomers Mixture of Diastereomeric Salts (Salt A & Salt B) Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separation Filtration Crystallization->Separation Less_Soluble Less Soluble Salt (e.g., Salt A) Separation->Less_Soluble Mother_Liquor Mother Liquor (Contains More Soluble Salt B) Separation->Mother_Liquor

Caption: Workflow of diastereomeric salt formation and separation.

Safety Precautions: Handling Brucine Hydrochloride

WARNING: Brucine and its salts are highly toxic substances. They are fatal if swallowed or inhaled and can cause severe central nervous system effects, including convulsions.[12][13][14] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Chemical safety goggles, a lab coat, and nitrile gloves are mandatory. For handling the solid powder, a respirator is required to prevent inhalation.[15][16]

  • Handling: Avoid creating dust.[13] Use only in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.

  • Spills: In case of a spill, evacuate the area. Prevent dust formation. Sweep up the material with a tool that will not generate dust and place it in a suitable, closed container for disposal.

  • Disposal: Dispose of all waste (including mother liquor, filter paper, and contaminated materials) as hazardous chemical waste in accordance with local, state, and federal regulations.[14]

Experimental Protocol: Step-by-Step Guide

This protocol is a general guideline. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific racemic base.

Part A: Screening for an Optimal Solvent System

The success of the resolution hinges on finding a solvent where the two diastereomeric salts have significantly different solubilities.[17] A preliminary screening is essential.

  • Prepare Stock Solutions:

    • Prepare a stock solution of your racemic base in a volatile solvent like methanol.

    • Prepare a stock solution of brucine hydrochloride (1.0 equivalent) in the same solvent.

  • High-Throughput Screening (96-well plate):

    • Dispense a fixed amount of the racemic base solution into each well.

    • Add one equivalent of the brucine hydrochloride solution to each well.

    • Evaporate the solvent completely using a centrifugal evaporator or a stream of nitrogen.[8]

    • To each well containing the dry diastereomeric salt mixture, add a different screening solvent or solvent mixture.

    • Seal the plate and agitate at a controlled temperature (e.g., 50 °C) to encourage dissolution, then allow it to cool slowly to room temperature.

    • Observe the wells for precipitation. The ideal solvent will show significant precipitation (indicating low solubility of one salt) while others may remain clear or form an oil.

Table 1: Hypothetical Solvent Screening Results

Solvent System Observation after Cooling Assessment
Methanol Clear solution, no precipitate Both salts are too soluble
Ethanol Slight turbidity Potential, but needs optimization
Acetone Heavy crystalline precipitate Excellent candidate
Ethyl Acetate Oily precipitate, non-crystalline Poor crystal formation
Acetonitrile Clear solution, no precipitate Both salts are too soluble
Isopropanol Crystalline precipitate Good candidate
Toluene No dissolution Both salts are insoluble

| Ethanol/Water (9:1) | Moderate crystalline precipitate | Good candidate, mixture may be fine-tuned |

Part B: Preparative Scale Resolution

Based on the screening, let's assume acetone was identified as the optimal solvent.

Materials:

  • Racemic Base (e.g., 10.0 g)

  • Brucine Hydrochloride (equimolar amount)

  • Optimal Solvent (e.g., Acetone)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, Büchner funnel, vacuum flask.

Procedure:

  • Dissolution: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10.0 g of the racemic base in the minimum amount of hot acetone required for complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of brucine hydrochloride in a minimum amount of hot acetone.

  • Salt Formation: Slowly add the hot brucine hydrochloride solution to the stirred solution of the racemic base. A precipitate may form immediately.

  • Crystallization:

    • Keep the solution at an elevated temperature (just below boiling) and stir for 15-20 minutes to ensure the system reaches equilibrium.

    • Turn off the heat and allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming well-defined, pure crystals.

    • To maximize the yield, place the flask in an ice bath or refrigerator (4 °C) for at least one hour after it has reached room temperature.[11]

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of ice-cold acetone to remove any adhering mother liquor, which contains the more soluble diastereomer.[18]

    • Dry the crystals under vacuum. This isolated solid is the enantiomerically enriched diastereomeric salt.

Part C: Liberation of the Enriched Enantiomer

The final step is to break the diastereomeric salt to recover the desired pure enantiomer.[8]

  • Salt Dissociation: Suspend the dried, purified diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Basification: Add a strong base solution (e.g., 2 M NaOH) dropwise while shaking until the aqueous layer is strongly alkaline (pH > 12). This deprotonates the ammonium salt of the resolved base, liberating it as the free base, and neutralizes the brucine hydrochloride.

  • Extraction:

    • Shake the separatory funnel vigorously to extract the liberated free base into the organic layer.

    • Separate the layers. Collect the organic layer.

    • Extract the aqueous layer two more times with the organic solvent to ensure complete recovery.

  • Purification:

    • Combine all organic extracts.

    • Wash the combined organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched free base.

Part D: Recovery of the Resolving Agent

The brucine can be recovered from the mother liquor and the aqueous layer from Part C for reuse, which is economically important.

  • Combine the aqueous layer from the extraction (Part C) with the mother liquor from the crystallization (Part B).

  • If necessary, remove any organic solvent under reduced pressure.

  • Make the combined solution strongly alkaline (pH > 12) with NaOH. This will precipitate the brucine free base, which has low water solubility.[9]

  • Collect the precipitated brucine by filtration, wash with cold water, and dry. It can then be converted back to the hydrochloride salt or used as the free base for resolving racemic acids.

G cluster_main Main Resolution Protocol cluster_liberation Enantiomer Liberation step1 Step 1: Dissolve Racemic Base & Brucine·HCl in Hot Solvent step2 Step 2: Mix Solutions (Salt Formation) step1->step2 step3 Step 3: Slow Cooling (Crystallization) step2->step3 step4 Step 4: Isolate Crystals (Filtration) step3->step4 crystals Less Soluble Diastereomeric Salt step4->crystals Solid mother_liquor Mother Liquor (More Soluble Salt) step4->mother_liquor Liquid step5 Step 5: Dissolve Salt in Water/Organic Solvent crystals->step5 step6 Step 6: Add Base (NaOH) to pH > 12 step5->step6 step7 Step 7: Extract with Organic Solvent step6->step7 step8 Step 8: Dry & Evaporate Solvent step7->step8 product Enriched Enantiomer step8->product

Caption: Detailed experimental workflow for chiral resolution.

Analysis and Quality Control

To assess the effectiveness of the resolution, the enantiomeric excess (ee) of the final product must be determined.

Enantiomeric Excess (ee %): The ee is a measure of the purity of the final product and is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Analytical Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee%.[19] The sample is run on a column with a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their quantification.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating or derivatizing agent (like Mosher's acid), it is possible to create a diastereomeric environment where the two enantiomers give distinct signals in the NMR spectrum, allowing for integration and ee calculation.[19][20]

  • Polarimetry: A classical method that measures the optical rotation of the sample. While useful for confirming the presence of a single enantiomer, it is less accurate for precise ee determination unless a reference value for the pure enantiomer is known.[19]

Troubleshooting

Table 2: Common Problems and Solutions in Chiral Resolution

Problem Potential Cause(s) Suggested Solution(s)
No Crystallization 1. Diastereomeric salts are too soluble. 2. Solution is not supersaturated. 3. Presence of impurities. 1. Change to a less polar solvent; try solvent mixtures. 2. Concentrate the solution by evaporating some solvent; cool to a lower temperature. 3. Purify starting materials.[17]
Oily Precipitate 1. Salts are "oiling out" instead of crystallizing. 2. Cooling rate is too fast. 1. Use a more dilute solution; try a different solvent. 2. Ensure slow, gradual cooling; use an insulated bath.
Low Yield 1. The desired salt has significant solubility in the mother liquor. 2. Insufficient cooling time/temperature. 1. Optimize the solvent to minimize solubility.[17] 2. Increase cooling time and/or lower the final temperature.

| Low Enantiomeric Excess (ee%) | 1. Incomplete separation of diastereomers. 2. Co-precipitation of the more soluble salt. | 1. Recrystallize the diastereomeric salt one or more times from the same or a different solvent.[3] 2. Ensure very slow crystallization and efficient washing of the filtered crystals. |

Conclusion

Chiral resolution via diastereomeric salt formation with brucine hydrochloride is a powerful and versatile technique for obtaining enantiomerically pure bases. The success of the method relies on a systematic approach, beginning with careful solvent screening to exploit differences in diastereomer solubility. By following the detailed protocol and adhering to strict safety standards, researchers can effectively separate racemic mixtures, a crucial capability in modern chemical and pharmaceutical development. The principles of crystallization, extraction, and analysis detailed herein provide a solid foundation for adapting this method to a wide variety of chiral molecules.

References

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Diastereomeric recrystallization. Wikipedia. Available at: [Link]

  • Strychnine and brucine self-assemblies: structures and properties. IUCr Journals. Available at: [Link]

  • Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. PMC. Available at: [Link]

  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. Available at: [Link]

  • Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology. PMC. Available at: [Link]

  • Brucine. Wikipedia. Available at: [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. PMC. Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]

  • Racemic resolution of N -protected alanine by strychnine and brucine versus donor/acceptor capability. CrystEngComm (RSC Publishing). Available at: [Link]

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Available at: [Link]

  • Recrystallization of mixture of diastereomers 112 from different solvents 83. ResearchGate. Available at: [Link]

  • Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography. PubMed. Available at: [Link]

  • Chiral resolution. chemeurope.com. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Enantiomeric Separation of Acidic Compounds of Pharmaceutical Interest by Capillary Electrochromatography Employing Glycopeptide Antibiotic Stationary Phases. PubMed. Available at: [Link]

  • Separation of Brucine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

Application

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of Brucine Hydrochloride

Introduction & Analytical Rationale As a Senior Application Scientist, I approach the quantification of brucine hydrochloride not merely as a routine assay, but as a challenge in controlling the chromatographic behavior...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

As a Senior Application Scientist, I approach the quantification of brucine hydrochloride not merely as a routine assay, but as a challenge in controlling the chromatographic behavior of a highly basic, nitrogen-containing alkaloid. Brucine, a toxic yet pharmacologically significant indole alkaloid derived from Strychnos nux-vomica, requires stringent analytical monitoring in raw botanical extracts, pharmaceutical formulations, and toxicological samples[1].

Quantifying brucine presents a specific chromatographic hurdle: its basic tertiary amine group strongly interacts with residual, unreacted silanol groups on standard silica-based stationary phases. This secondary ion-exchange interaction inevitably leads to severe peak tailing, shifting retention times, and poor integration accuracy. To establish a self-validating and highly reproducible system, this protocol details a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection. We employ a mechanistic approach to mobile phase pH control to suppress silanol ionization, ensuring sharp, symmetrical peak shapes and robust quantification[2].

Method Development Strategy: The Causality of Experimental Choices

A reliable analytical method is built on understanding the physicochemical properties of the analyte. The following parameters were selected based on mechanistic causality:

  • Stationary Phase Selection: An end-capped C18 column (e.g., Phenomenex ODS, 250 mm × 4.6 mm, 5 µm) is selected. End-capping physically blocks many active silanols, providing the first line of defense against alkaloid tailing[2].

  • Mobile Phase & pH Dynamics: Brucine is a weak base with a pKa of approximately 8.28. We utilize an isocratic mobile phase consisting of Acetonitrile and 0.02M Potassium Phosphate Buffer. By adjusting the buffer to pH 3.0 using orthophosphoric acid, we achieve two critical mechanistic goals:

    • The basic nitrogen of brucine is fully protonated, locking it into a single, predictable ionization state to prevent peak splitting.

    • The highly acidic environment protonates the residual silanols on the silica matrix (which have a pKa ~ 4.5), neutralizing them and effectively shutting down the secondary ion-exchange pathways that cause tailing[2].

  • Detector Optimization: Brucine exhibits strong chromophoric activity due to its aromatic ring system. UV detection at 264 nm provides the optimal balance of maximum absorbance and minimal baseline noise from the organic modifier[2].

MethodDev A Brucine HCl Physicochemical Profiling B Stationary Phase End-capped C18 (Reduced Silanol) A->B Hydrophobicity C Mobile Phase Optimization pH Control vs. Ion-Pairing B->C Tailing Mitigation D Buffer Selection Phosphate Buffer (pH 3.0) C->D Suppress Ionization E Detector Tuning UV Absorbance at 264 nm D->E Elution Profile F Method Validation ICH Q2(R1) Guidelines E->F System Suitability Passed

Figure 1: Logical workflow for HPLC-UV method development targeting basic alkaloids.

Experimental Protocol

Reagents & Materials
  • Brucine hydrochloride reference standard (Purity > 99%).

  • HPLC-grade Acetonitrile and Methanol.

  • Potassium dihydrogen phosphate ( KH2​PO4​ ), analytical grade.

  • Orthophosphoric acid (for pH adjustment).

  • Ultrapure water (18.2 MΩ·cm).

Sample Preparation Workflow

A highly efficient extraction is critical for complex matrices like Strychnos nux-vomica seeds or herbal tablets to ensure complete recovery of the alkaloid[1].

Step-by-Step Procedure:

  • Weighing: Accurately weigh 0.65 g of the finely powdered sample (e.g., herbal formulation or seed extract) into a 100 mL round-bottom flask.

  • Solvent Addition: Add 50 mL of HPLC-grade Methanol to the flask.

  • Extraction: Extract the mixture under reflux for 1 hour at 65°C to ensure complete solubilization of the alkaloid salts[2].

  • Filtration: Filter the hot extract through Whatman No. 41 filter paper into a clean beaker.

  • Concentration: Evaporate the filtrate to complete dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dry residue completely in 10 mL of the mobile phase.

  • Final Clarification: Filter the reconstituted solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial prior to injection.

SamplePrep S1 Weigh Sample (0.65 g powder) S2 Solvent Addition (50 mL Methanol) S1->S2 S3 Extraction (Reflux, 1 hr) S2->S3 S4 Filtration (Whatman No. 41) S3->S4 S5 Evaporation & Reconstitution S4->S5 S6 HPLC Injection (20 µL) S5->S6

Figure 2: Step-by-step sample extraction and preparation workflow for brucine hydrochloride quantification.

Chromatographic Conditions

The following parameters represent the optimized state for the separation and quantification of brucine hydrochloride.

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Phenomenex C18 ODS (250 mm × 4.6 mm ID, 5 µm)
Mobile Phase Acetonitrile : 0.02M Potassium Phosphate Buffer (pH 3.0)[15:85, v/v]
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C (Ambient)
Detection Wavelength UV at 264 nm
Injection Volume 20 µL
Expected Retention Time ~4.98 minutes for Brucine[2]

Method Validation & System Suitability (Self-Validating Framework)

A protocol is only as reliable as its internal validation mechanisms. This method adheres strictly to ICH Q2(R1) guidelines, establishing a self-validating framework that must be passed before any unknown sample is analyzed.

System Suitability Testing (SST)

Before initiating the sample sequence, inject the standard brucine solution (50 µg/mL) six consecutive times. The analytical run is only authorized to proceed if the system meets the following criteria:

  • Precision: Relative Standard Deviation (RSD) of peak area must be < 2.0% .

  • Peak Symmetry: Tailing Factor ( Tf​ ) must be < 1.5 . (If Tf​ > 1.5, verify the pH of the phosphate buffer, as silanol suppression may be failing).

  • Column Efficiency: Theoretical Plates (N) must be > 2000 [2].

Validation Summary Data

Extensive validation confirms the method's reliability across multiple parameters, ensuring high sensitivity even for low-concentration biological or toxicological samples[3].

Table 2: Method Validation Parameters for Brucine Hydrochloride

Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 20 – 120 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9996[2] R2≥0.999
Limit of Detection (LOD) 0.410 µg/mL[2]Signal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 1.339 µg/mL[2]Signal-to-Noise (S/N) 10:1
Accuracy (Recovery) 100.19%[2]98.0% – 102.0%
Method Precision (Inter-day) RSD < 1.5%RSD < 2.0%

Conclusion

By applying a mechanistic understanding of alkaloid-silica interactions, this HPLC-UV method successfully mitigates the peak tailing traditionally associated with brucine hydrochloride. The use of a low-pH phosphate buffer paired with an end-capped C18 column creates a robust, highly reproducible environment. Embedded with strict System Suitability Testing, this protocol serves as a self-validating system ideal for rigorous quality control in pharmaceutical and toxicological laboratories.

References

  • Simultaneous Determination of Strychnine and Brucine in Herbal Formulation by RP-HPLC Source: Asian Journal of Research in Chemistry URL:[Link]

  • HPLC and GC-MS: Identification and Quantification of Strychnine and Brucine in Strychnos nux-vomica leaves Source: Semantic Scholar / WHO URL:[Link]

  • HPLC determination of strychnine and brucine in rat tissues and the distribution study of processed semen strychni Source: PubMed URL:[Link]

  • Monitoring strychnine and brucine in biochemical samples using direct injection micellar liquid chromatography Source: Analytical Methods (RSC Publishing) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: A Strategic Guide to Determining Brucine Hydrochloride Dosage for Murine In Vivo Models

Executive Summary: The Criticality of Precise Dosing Brucine, an indole alkaloid extracted from the seeds of Strychnos nux-vomica, presents a dual profile of significant therapeutic potential and considerable toxicity.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Precise Dosing

Brucine, an indole alkaloid extracted from the seeds of Strychnos nux-vomica, presents a dual profile of significant therapeutic potential and considerable toxicity.[1][2] While it demonstrates compelling anti-inflammatory, analgesic, and anti-tumor properties, its clinical and preclinical applications are constrained by a narrow therapeutic window.[1][3][4] The primary mechanism of action, similar to the more potent strychnine, involves antagonism of glycine receptors, leading to the paralysis of inhibitory neurons.[3][4] An overdose can rapidly escalate to severe muscle spasms, convulsions, and fatality from respiratory arrest.[1][5]

Therefore, the determination of an appropriate and safe dosage in murine models is not a preliminary step but the foundational pillar upon which the validity and ethical integrity of the entire study rest. This guide provides a comprehensive framework for researchers to strategically design and execute dose-range finding studies for brucine hydrochloride, ensuring data integrity while adhering to the highest standards of animal welfare.

Pre-Protocol Assessment: Understanding Brucine's Toxicological Profile

Before any experimental work, a thorough understanding of brucine's known toxicity is essential. The median lethal dose (LD50) is a critical starting point for estimating a safe starting dose. However, reported LD50 values for brucine in mice vary significantly across the literature, underscoring the influence of administration route, vehicle, and specific mouse strain.

Table 1: Reported LD50 Values of Brucine in Mice

Administration RouteLD50 (mg/kg)Source(s)
Oral150 mg/kg[6][7]
Oral78 mg/kg[4]
Oral233 mg/kg[4]
Subcutaneous (sc)60 mg/kg[3]
Intraperitoneal (ip)19 mg/kg[4]
Intravenous (iv)Not specified, but toxicity is highest via this route.[8][9]

Key Mechanistic Insights:

  • Mechanism of Toxicity: Brucine acts as a competitive antagonist at the glycine receptor in the spinal cord and brainstem. Glycine is a primary inhibitory neurotransmitter, and by blocking its action, brucine disinhibits motor neurons, leading to uncontrolled stimulation and convulsions.[3][4]

  • Metabolism and Chronotoxicity: The toxicity of brucine can be influenced by metabolic pathways. Studies have shown that its metabolism involves cytochrome P450 enzymes, specifically Cyp3a11 in mice, and that its toxicity can vary depending on the time of day (circadian rhythm) it is administered.[5]

cluster_synapse Inhibitory Synapse Brucine Brucine GlycineReceptor Glycine Receptor (Spinal Cord) Brucine->GlycineReceptor Antagonizes (Blocks Glycine) MotorNeuron Motor Neuron GlycineReceptor->MotorNeuron Hyperpolarizes (Inhibits Firing) InhibitoryNeuron Inhibitory Interneuron Glycine Glycine InhibitoryNeuron->Glycine Releases Muscle Skeletal Muscle MotorNeuron->Muscle Uncontrolled Firing (Disinhibition) Glycine->GlycineReceptor Binds & Activates Convulsions Convulsions & Spasms Muscle->Convulsions Leads to

Caption: Mechanism of Brucine Toxicity.

Designing the Dose-Range Finding (DRF) Study

A Dose-Range Finding (DRF) study is an essential, non-GLP exploratory study designed to identify the Maximum Tolerated Dose (MTD) and to observe the dose-response relationship of a test article.[10] This information is crucial for selecting appropriate dose levels for subsequent, definitive efficacy or toxicology studies.[11]

Core Objectives:

  • Establish the Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable toxicity or more than a 10% reduction in body weight.

  • Characterize the Toxicity Profile: To identify the specific clinical signs of toxicity associated with brucine hydrochloride.

  • Inform Dose Selection: To provide a data-driven basis for choosing 3-4 dose levels (high, medium, low) for future studies.

Caption: Workflow for a Dose-Range Finding Study.

Protocol: Step-by-Step Murine DRF Study for Brucine Hydrochloride

This protocol assumes the use of adult (8-10 weeks old) C57BL/6 or BALB/c mice. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Part 4.1: Preparation of Dosing Solutions

The hydrochloride salt of brucine is generally water-soluble. However, it is crucial to confirm solubility at the highest intended concentration. Sterile saline (0.9% NaCl) is a recommended vehicle.

1. Calculate Required Mass:

  • Formula: Mass (mg) = [Target Dose (mg/kg) * Animal Weight (kg)] / [Concentration (mg/mL)] * Desired Volume (mL)

  • For practical preparation of a stock solution: Mass (mg) = Stock Concentration (mg/mL) * Total Volume (mL)

2. Stock Solution Preparation (Example for a 10 mg/mL stock):

  • Weigh 100 mg of brucine hydrochloride powder using an analytical balance.

  • Aseptically transfer the powder to a sterile 15 mL conical tube.

  • Add 5 mL of sterile saline to the tube.

  • Vortex thoroughly until the solid is completely dissolved. If solubility issues arise, gentle warming or sonication may be required.

  • Add sterile saline to reach a final volume of 10 mL.

  • Filter-sterilize the final solution through a 0.22 µm syringe filter into a new sterile tube.

  • Label clearly with compound name, concentration, vehicle, and date of preparation.

3. Serial Dilutions:

  • Prepare lower concentration dosing solutions by performing serial dilutions from the stock solution with sterile saline. For example, to make a 5 mg/mL solution, mix 1 mL of the 10 mg/mL stock with 1 mL of sterile saline.

Part 4.2: Animal Handling and Administration
  • Acclimation: Allow animals to acclimate to the facility for a minimum of 7 days before the experiment.

  • Grouping and Identification: House animals in small groups (3-5 per cage) and identify them uniquely (e.g., ear tag, tail mark).

  • Fasting: For oral administration, a brief fasting period (e.g., 4 hours) may be necessary to ensure consistent absorption. Water should be available ad libitum.

  • Pre-Dose Weighing: Weigh each animal immediately before dosing to calculate the precise volume for administration.

  • Administration (Example: Oral Gavage):

    • The standard administration volume for oral gavage in mice is typically 5-10 mL/kg.[12]

    • Calculation: Volume (mL) = [Dose (mg/kg) * Animal Weight (kg)] / Concentration (mg/mL)

    • Gently restrain the mouse.

    • Insert a proper-sized, ball-tipped gavage needle into the esophagus. Never force the needle.

    • Slowly dispense the calculated volume.

    • Monitor the animal for 1-2 minutes post-dosing for any immediate distress.

Part 4.3: Dose Escalation and Monitoring

A single-animal-per-dose-group approach is often sufficient for an initial DRF.

  • Starting Dose Selection: A conservative starting point is 1/10th of the lowest reported LD50 for the chosen route of administration. For instance, for intraperitoneal administration (lowest LD50 ~19 mg/kg), a starting dose of ~2 mg/kg would be prudent.

  • Dose Escalation: Use a dose escalation scheme, such as a modified Fibonacci sequence (e.g., doses are multiplied by ~2x, then ~1.67x, then ~1.5x, etc.), to efficiently span a wide dose range.

  • Monitoring Protocol:

    • Intensive Monitoring: Observe animals continuously for the first 30 minutes, then every 15 minutes for the next 2 hours, and then at 4, 8, and 24 hours post-dose.

    • Clinical Signs: Use a scoring sheet to record the presence and severity of toxic signs. Pay close attention to:

      • Neurological: Tremors, muscle spasms, convulsions, ataxia (impaired coordination), hyper-reactivity to stimuli.

      • General: Piloerection, lethargy, changes in respiration, cyanosis (blueish skin).

    • Body Weight: Record body weight daily. A weight loss of >10-15% is a significant adverse event.

    • Humane Endpoints: Animals exhibiting severe, uncontrolled convulsions or are unable to right themselves should be immediately and humanely euthanized.

Part 4.4: Data Interpretation and MTD Determination

The MTD is identified as the highest dose level at which no severe toxicity or mortality is observed, and body weight loss is within an acceptable range (typically ≤10%).

Table 2: Hypothetical DRF Study Outcome (Intraperitoneal Route)

Dose Group (mg/kg)nMortalityKey Clinical SignsBody Weight Change (24h)Assessment
210/1No observable adverse effects.-1%Well Tolerated
510/1Mild hyper-reactivity to touch.-2%Well Tolerated
1010/1Pronounced tremors, brief muscle fasciculations.-6%Signs of Toxicity
1511/1Severe, tonic-clonic convulsions within 30 min.EuthanizedExceeded MTD
Conclusion: The MTD is estimated to be 10 mg/kg .

Based on this hypothetical outcome, subsequent efficacy studies might use doses of 10 mg/kg (high, at the MTD), 5 mg/kg (medium), and 2.5 mg/kg (low).

Final Considerations and Best Practices

  • Vehicle Control: Always include a vehicle-only control group in your definitive studies to ensure that the observed effects are due to the compound and not the administration vehicle.

  • Pharmacokinetics (PK): If resources permit, collecting satellite blood samples for PK analysis during the DRF study can provide invaluable data on drug exposure (Cmax, AUC) and its relationship to the observed toxicity.[10][11]

  • Documentation: Meticulous record-keeping is paramount. Document all calculations, solution preparations, observations, and animal weights with precision.

By employing this strategic and methodologically sound approach, researchers can confidently and ethically determine the appropriate dosage of brucine hydrochloride, paving the way for robust and reproducible in vivo studies.

References

  • Brucine - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • (PDF) Brucine lethality in mice - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

  • Brucine: Human health tier II assessment. (2014, July 4).
  • Pharmacological investigation of brucine anti-ulcer potential - PMC. (2022, August 17). Retrieved March 21, 2026, from [Link]

  • Evaluation of the pharmacodynamics and pharmacokinetics of brucine following transdermal administration - PubMed. (2013, March 15). Retrieved March 21, 2026, from [Link]

  • BRUCINE - Inxight Drugs. (n.d.). Retrieved March 21, 2026, from [Link]

  • Review Article: Brucine as Anticancer Agent, Characterization and Medical Applications. (2020). International Journal of Trend in Research and Development, 7(3).
  • Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC. (2020, April 3). Retrieved March 21, 2026, from [Link]

  • Brucine | C23H26N2O4 | CID 442021 - PubChem - NIH. (n.d.). Retrieved March 21, 2026, from [Link]

  • Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies - SciSpace. (n.d.). Retrieved March 21, 2026, from [Link]

  • Brucine, an alkaloid from seeds of Strychnos nux-vomica Linn., represses hepatocellular carcinoma cell migration and metastasis: the role of hypoxia inducible factor 1 pathway - PubMed. (2013, October 24). Retrieved March 21, 2026, from [Link]

  • Pharmacokinetics of brucine after intravenous and oral administration to rats. (n.d.). Retrieved March 21, 2026, from [Link]

  • Brucine lethality in mice - PubMed. (1992, January). Retrieved March 21, 2026, from [Link]

  • Pharmacological Effects, Pharmacokinetics, and Strategies to Reduce Brucine Toxicity. (n.d.). Retrieved March 21, 2026, from [Link]

  • Interpretation of Animal Dose and Human Equivalent Dose for Drug Development - Journal of Korean Medicine. (n.d.). Retrieved March 21, 2026, from [Link]

  • A Simple Method for Animal Dose Calculation in Preclinical Research - Cronicon. (2020, February 14). Retrieved March 21, 2026, from [Link]

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. (n.d.). Retrieved March 21, 2026, from [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals - NC3Rs. (2009, December 15). Retrieved March 21, 2026, from [Link]

  • Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - Frontiers. (2020, April 2). Retrieved March 21, 2026, from [Link]

Sources

Application

Application Note: Preparation and Validation of Brucine Hydrochloride Standard Reference Solutions

Executive Summary Brucine hydrochloride is a highly toxic, monoterpenoid indole alkaloid derived from the seeds of Strychnos nux-vomica. In analytical chemistry and drug development, it serves three primary functions: as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brucine hydrochloride is a highly toxic, monoterpenoid indole alkaloid derived from the seeds of Strychnos nux-vomica. In analytical chemistry and drug development, it serves three primary functions: as a quantitative reference standard for chromatographic analysis of herbal formulations[1], as a chiral resolving agent for racemic mixtures[2], and as a critical colorimetric reagent for the determination of nitrate concentrations in environmental and pharmaceutical samples[2][3].

Because of its potent biological activity and susceptibility to environmental degradation, the preparation of brucine hydrochloride standard solutions requires rigorous adherence to physicochemical principles. This guide details the optimized protocols for preparing both High-Performance Liquid Chromatography (HPLC) analytical standards and colorimetric reagents, explaining the mechanistic reasoning behind each methodological choice.

Physicochemical & Safety Profile

Understanding the intrinsic properties of brucine hydrochloride is essential for ensuring standard stability and chromatographic resolution. As a basic alkaloid (pKa = 8.28)[4], its ionization state is highly dependent on the pH of the solvent, which dictates the choice of mobile phase buffers to prevent peak tailing.

Table 1: Physicochemical Properties of Brucine Hydrochloride
PropertySpecification
Chemical Name 2,3-Dimethoxystrychnidin-10-one hydrochloride
CAS Registry Number 5786-96-9[4]
Molecular Formula C₂₃H₂₆N₂O₄ · HCl
Molecular Weight 430.92 g/mol (Anhydrous) / 448.95 g/mol (Monohydrate)[5]
Appearance White crystalline solid / needles[4]
pKa 8.28 (at 25 °C)[4]
Solubility Soluble in water and alcohol; insoluble in benzene[4][5]
Safety / GHS Classification Danger : Acute Toxicity (Oral/Inhalation). Harmful to aquatic life[6].

Safety Directive: Brucine hydrochloride is highly toxic. All standard preparations must be conducted in a certified Class II biological safety cabinet or chemical fume hood. Operators must wear dust-proof masks, nitrile gloves, and protective eyewear to prevent inhalation or dermal absorption of aerosolized particulates[6].

Protocol A: Preparation of HPLC/HPTLC Analytical Standard Solutions

This protocol is designed for the quantitative determination of brucine in botanical extracts or pharmaceutical formulations using RP-HPLC with UV detection (typically at 264 nm)[1][7].

Mechanistic Workflow

HPLC_Workflow Start Weigh Brucine HCl (Reference Standard) Dissolve Dissolve in LC-MS Methanol (Primary Stock: 1 mg/mL) Start->Dissolve Dilute Dilute with Mobile Phase (Working Solutions: 20-120 µg/mL) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Remove Particulates Dilute->Filter Analyze RP-HPLC Analysis (UV Detection at 264 nm) Filter->Analyze

Caption: Workflow for the preparation and validation of Brucine Hydrochloride HPLC analytical standards.

Step-by-Step Methodology

1. Primary Stock Solution Preparation (1.0 mg/mL):

  • Step: Accurately weigh 10.0 mg of Brucine Hydrochloride Reference Standard (purity ≥ 98%) using a micro-analytical balance.

  • Step: Transfer the powder quantitatively into a 10 mL low-actinic (amber) volumetric flask.

  • Step: Add approximately 7 mL of LC-MS grade Methanol. Sonicate the flask in a cool water bath for 5 minutes.

  • Step: Allow the solution to equilibrate to room temperature, then make up to the 10 mL mark with Methanol.

  • Causality: Methanol is selected as the primary solvent due to the high solubility of the alkaloid salt in short-chain alcohols[6]. Amber flasks are mandatory as indole alkaloids can undergo photo-oxidative degradation upon prolonged exposure to UV/ambient light.

2. Working Standard Preparation (20 - 120 µg/mL)[1]:

  • Step: Pipette appropriate aliquots (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL) of the primary stock solution into separate 10 mL volumetric flasks.

  • Step: Dilute to volume using the intended HPLC mobile phase (e.g., Acetonitrile : Phosphate buffer, 15:85 v/v)[1].

  • Causality: Diluting the working standards directly in the mobile phase prevents solvent-strength mismatch during injection, which can cause peak distortion, fronting, or retention time shifts.

3. Filtration and Storage:

  • Step: Filter all working solutions through a 0.22 µm Hydrophilic PTFE syringe filter into amber HPLC autosampler vials[8].

  • Causality: Filtration removes undissolved micro-particulates that could clog the HPLC system's frits or degrade the C18 stationary phase[8].

  • Storage: Store the primary stock solution at -20°C. Working solutions should be stored at 4°C and used within 48 hours to ensure quantitative integrity[7].

Protocol B: Preparation of Brucine Reagent for Nitrate Determination

Brucine hydrochloride is utilized in a highly sensitive colorimetric assay to quantify nitrate ions (NO₃⁻) in water, soil extracts, and pharmaceutical raw materials[2][9].

Reaction Pathway

Nitrate_Pathway Nitrate Nitrate (NO3-) in Sample (Aqueous) Reaction Heat in Water Bath (100°C) Acid-Catalyzed Oxidation Nitrate->Reaction Reagent Brucine HCl + Sulfanilic Acid in 13N H2SO4 Reagent->Reaction Complex Violet/Yellow Chromophore Formation Reaction->Complex Measure Spectrophotometry (Absorbance at 410 nm) Complex->Measure

Caption: Mechanistic pathway for the colorimetric determination of nitrates using brucine hydrochloride.

Step-by-Step Methodology (Adapted from EPA Method 352.1)

1. Reagent Preparation:

  • Step: In a 100 mL amber glass bottle, dissolve 1.0 g of Brucine Hydrochloride and 0.1 g of Sulfanilic Acid in 70 mL of hot distilled water[2].

  • Step: Carefully add 3.0 mL of concentrated Hydrochloric Acid (HCl). Mix thoroughly and allow the solution to cool to room temperature[2].

  • Step: Dilute to exactly 100 mL with distilled water. Store at 5°C in the dark.

  • Causality: Sulfanilic acid is incorporated into the reagent matrix to act as a masking agent. It selectively reacts with and eliminates nitrite (NO₂⁻) ions, which would otherwise cause critical positive interference in the nitrate reading[2].

2. Assay Execution:

  • Step: Mix the sample containing nitrate with the Brucine-Sulfanilic acid reagent and a strong sulfuric acid solution (typically 13 N H₂SO₄)[2][9].

  • Step: Incubate the mixture in a boiling water bath (100°C) for a precisely defined time (usually 25 minutes), then rapidly cool to room temperature in an ice bath[2].

  • Step: Measure the absorbance of the resulting complex at 410 nm against a reagent blank[2][3].

  • Causality: The reaction relies on the oxidation of brucine by nitrate in a strongly acidic environment to form an intensely colored derivative. Strict temperature control (rapid heating and cooling) is required because the chromophore is kinetically unstable and will degrade if left at elevated temperatures for too long[3].

References

  • PubChem - Brucine (CID 442021). National Center for Biotechnology Information. Available at:[Link]

  • Process for nitrogen oxide waste conversion to fertilizer (US6641638B1). Google Patents.
  • Highly Sensitive Reaction of Nitrate with Brucine and 3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride. ResearchGate. Available at:[Link]

  • HPLC and GC-MS: Identification and Quantification of Strychnine and Brucine in Strychnos nux-vomica leaves. World Health Organization (WHO). Available at:[Link]

  • Simultaneous Determination of Strychnine and Brucine in Herbal Formulation by RP-HPLC. Asian Journal of Research in Chemistry. Available at:[Link]

  • HPLC determination of strychnine and brucine in rat tissues and the distribution study of processed semen strychni. SciSpace. Available at:[Link]

  • CRC Handbook of Chemistry and Physics 85th edition. Internet Archive. Available at:[Link]

Sources

Method

Elucidating the Mass Spectrometry Fragmentation Patterns of Brucine Hydrochloride: A Comprehensive Application Note &amp; Protocol

Introduction & Pharmacological Context Brucine (C₂₃H₂₆N₂O₄) is a highly toxic, monoterpenoid indole alkaloid extracted primarily from the seeds of Strychnos nux-vomica[1]. While historically known for its toxicity, moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Brucine (C₂₃H₂₆N₂O₄) is a highly toxic, monoterpenoid indole alkaloid extracted primarily from the seeds of Strychnos nux-vomica[1]. While historically known for its toxicity, modern drug development has repurposed brucine hydrochloride as a potent pharmacological agent. Recent oncology studies demonstrate its efficacy in attenuating the VEGFR2 signaling pathway to inhibit angiogenesis, and its ability to induce mitochondrial apoptosis via the modulation of Bcl-2 and Ca²⁺ pathways.

To support pharmacokinetic profiling and forensic toxicology, robust analytical methods are required. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) serves as the gold standard for quantifying brucine due to its high sensitivity and the predictable nature of the alkaloid's gas-phase fragmentation[2].

Brucine_Signaling B Brucine Hydrochloride V VEGFR2 Signaling B->V Inhibits C Bcl-2 / Ca2+ Pathway B->C Modulates A Angiogenesis V->A Suppresses Ap Mitochondrial Apoptosis C->Ap Induces

Pharmacological Mechanisms of Brucine in Oncology.

Mass Spectrometry Principles & Fragmentation Causality

The structural architecture of brucine features a complex heptacyclic core with basic tertiary amines and two methoxy groups on the aromatic ring.

Ionization Causality: In positive electrospray ionization (ESI+) mode, the basic nitrogen atoms readily accept a proton, yielding a highly stable precursor ion [M+H]⁺ at m/z 395[2][3].

Fragmentation Causality: During Collision-Induced Dissociation (CID), vibrational energy is distributed across the molecule, leading to the cleavage of the weakest bonds. The most diagnostically significant transition for brucine is the formation of the base daughter ion at m/z 324[2][3]. This represents a neutral loss of 71 Da (corresponding to C₃H₅NO), which is a characteristic retro-aldol/ring cleavage of the bridged oxa-aza system shared by strychnos alkaloids (similarly observed in strychnine as m/z 335 → 264)[2]. Secondary intense spectral peaks are observed at m/z 379 and m/z 355, representing the loss of oxygen/methane from the methoxy groups and further core ring degradation, respectively[1].

Fragmentation_Pathway M Brucine[M+H]+ m/z 395 F1 Fragment Ion m/z 379 (-16 Da) M->F1 F2 Fragment Ion m/z 355 (Ring Cleavage) M->F2 F3 Base Peak m/z 324 (-71 Da Neutral Loss) M->F3 Primary Pathway

Proposed ESI-MS/MS Fragmentation Pathway for Brucine.

Quantitative Data Summary: Fragmentation & Source Parameters

Table 1: Diagnostic Product Ions of Brucine and Major Metabolites

Precursor Ion (m/z) Product Ion (m/z) Relative Intensity Putative Assignment / Mechanistic Causality
395.2 ([M+H]⁺) 324.2 Base Peak (100%) Loss of 71 Da via retro-aldol/ring cleavage of the oxa-aza core[2]. Used for primary MRM quantification.
395.2 ([M+H]⁺) 379.2 High Loss of 16 Da (O) or CH₄ from the aromatic methoxy groups[1].
395.2 ([M+H]⁺) 355.2 Moderate Complex multi-ring fragmentation[1].

| 411.2 (N-oxide) | 394.2, 324.2 | Variable | Loss of oxygenated group (-17 Da) yielding m/z 394, followed by characteristic core cleavage to m/z 324[2]. |

Table 2: Optimized ESI-MS/MS Source Parameters

Parameter Value Causality / Rationale
Ionization Mode ESI Positive Basic tertiary amine readily accepts protons in acidic mobile phases.
Capillary Voltage 3.5 - 4.0 kV Provides optimal Taylor cone stability without inducing premature in-source fragmentation.
Desolvation Temp 350 °C Ensures complete droplet evaporation for efficient gas-phase ion release.

| Collision Energy | 25 - 30 eV | Sufficient to induce the 71 Da neutral loss (m/z 395 → 324) without completely depleting the precursor[2]. |

Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system . By incorporating stable-isotope-labeled internal standards (SIL-IS) and bracketed quality control (QC) injections, the workflow intrinsically verifies extraction efficiency, controls for matrix-induced ion suppression, and proves the absence of column carryover.

LCMS_Workflow A Sample Preparation (Matrix Extraction) B Chromatographic Separation (C18, Gradient Elution) A->B C Electrospray Ionization (ESI+ Mode) B->C D Collision-Induced Dissociation (Precursor m/z 395) C->D E Data Acquisition & Analysis (MRM / Product Ion Scan) D->E

LC-MS/MS Analytical Workflow for Brucine Hydrochloride.

Step-by-Step Methodology
Step 1: Matrix Extraction (Liquid-Liquid Extraction)
  • Action: Aliquot 100 µL of biological matrix (e.g., plasma or tissue homogenate) into a microcentrifuge tube. Spike with 10 µL of Brucine-d3 (Internal Standard, 100 ng/mL). Add 50 µL of 0.1 M Ammonium Hydroxide, followed by 500 µL of Ethyl Acetate. Vortex for 5 minutes and centrifuge at 12,000 rpm for 10 minutes.

  • Causality: Alkaloids are highly soluble in organic solvents at an alkaline pH. Adjusting the matrix to pH > 9.0 deprotonates the brucine salt, driving the neutral molecule into the organic phase while leaving polar phospholipids and proteins in the aqueous layer, thereby preventing downstream ion suppression in the ESI source.

Step 2: Sample Reconstitution
  • Action: Transfer 400 µL of the organic supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

  • Causality: Reconstituting in a solvent composition matching the initial LC gradient prevents solvent-mismatch peak distortion (fronting/tailing) upon injection.

Step 3: Chromatographic Separation
  • Action: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic C18 stationary phase interacts efficiently with the non-polar regions of the brucine core. The addition of 0.1% Formic Acid ensures the alkaloid remains fully protonated during elution, which prevents secondary interactions with residual silanols on the column that typically cause severe peak tailing.

Step 4: System Suitability & Validation Checks
  • Action: Execute the analytical sequence in the following order: Blank Matrix → LLOQ Standard → Unknown Samples → High QC → Blank Matrix.

  • Causality (Self-Validation): The initial blank proves the system is free of contamination. The LLOQ confirms the detector's sensitivity threshold for the run. The SIL-IS corrects for any injection volume errors or matrix effects in the unknown samples. The final blank matrix verifies that the high-concentration samples did not cause column carryover, validating the integrity of the entire batch.

References

  • Simultaneous Analysis of Strychnine and Brucine and their Major Metabolites by Liquid Chromatography–Electrospray Ion Trap Mass Spectrometry - Oxford Academic. oup.com.
  • Simultaneous Analysis of Strychnine and Brucine and their Major Metabolites by Liquid Chromatography–Electrospray Ion Trap Mass Spectrometry | Journal of Analytical Toxicology | Oxford Academic. oup.com.
  • Brucine | C23H26N2O4 | CID 442021 - PubChem - NIH. nih.gov.
  • Strychnos nux-vomica: A Poisonous Plant with Various Aspects of Therapeutic Significance - Journal of Basic and Clinical Pharmacy. jbclinpharm.org.

Sources

Application

Application Note: Brucine Hydrochloride Cell Culture Assay Preparation and Evaluation Guidelines

Introduction and Pharmacological Context Brucine, a major alkaloid derived from the seeds of the Strychnos nux-vomica tree, has garnered significant attention in drug development for its potent anti-tumor, anti-inflammat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

Brucine, a major alkaloid derived from the seeds of the Strychnos nux-vomica tree, has garnered significant attention in drug development for its potent anti-tumor, anti-inflammatory, and analgesic properties1[1]. However, a persistent challenge in in vitro screening is the poor aqueous solubility of free-base brucine, which typically necessitates the use of Dimethyl Sulfoxide (DMSO) or chloroform 2[2]. High concentrations of DMSO can induce solvent-mediated cytotoxicity, confounding cell viability data.

To circumvent this, researchers increasingly utilize Brucine Hydrochloride (CAS: 5786-96-9), the salt form of the alkaloid. Brucine hydrochloride is highly soluble in water , allowing for the preparation of purely aqueous stock solutions. This effectively isolates the pharmacological effects of the compound from vehicle-induced artifacts, establishing a more reliable baseline for mechanistic studies.

Mechanistic Overview of Brucine Cytotoxicity

Brucine hydrochloride exerts its anti-proliferative and apoptotic effects through a multi-targeted signaling network. Understanding these pathways is critical for selecting the appropriate downstream assays (e.g., Caspase-3 activity vs. COX-2 expression).

  • Mitochondrial Apoptotic Pathway: Brucine disrupts the Bax/Bcl-2 balance by upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2. It also suppresses Heat Shock Protein 70 (HSP70), preventing the formation of the Apaf-1/HSP70 complex. This facilitates Cytochrome C release and subsequent Caspase-3 activation 3[3].

  • JNK/c-Jun Pathway: In hepatic and myeloma cell lines, brucine activates MAP kinase kinase-7 (MKK7), which phosphorylates JNK and its downstream target c-Jun, driving transcriptional changes that lead to apoptosis 1[1].

  • Inflammatory Axis: Brucine potently downregulates Cyclooxygenase-2 (COX-2) and inhibits Prostaglandin E2 (PGE2) production, which suppresses tumor cell proliferation and local inflammation 4[4].

Brucine_Mechanism cluster_0 JNK/c-Jun Pathway cluster_1 Mitochondrial Apoptosis cluster_2 Inflammation & Proliferation Brucine Brucine Hydrochloride MKK7 MKK7 Brucine->MKK7 Activates Bax Bax Brucine->Bax Upregulates Bcl2 Bcl-2 Brucine->Bcl2 Downregulates HSP70 HSP70 Brucine->HSP70 Downregulates COX2 COX-2 Brucine->COX2 Downregulates JNK JNK MKK7->JNK cJun p-c-Jun JNK->cJun Apoptosis Cell Apoptosis cJun->Apoptosis Mito Mitochondrial Dysfunction Bax->Mito Promotes Bcl2->Mito Inhibits CytC Cytochrome C HSP70->CytC Blocks Mito->CytC Releases Casp3 Caspase-3 CytC->Casp3 Activates Casp3->Apoptosis Prolif Inhibition of Proliferation COX2->Prolif Suppresses

Fig 1: Brucine hydrochloride multi-target mechanism of action in cellular apoptosis and proliferation.

Quantitative Data Summary: Cell Line Responses

Brucine exhibits highly variable IC50 values depending on the tissue origin and the specific assay utilized. The table below synthesizes established quantitative benchmarks to guide initial dose-ranging studies.

Cell LineTissue OriginAssay TypeIC50 Range / Effective DoseKey Cellular Response
A2780 Ovarian CarcinomaMTT~1.43 μMPotent cytotoxicity, dose-dependent death 5[5]
QBC939 CholangiocarcinomaFlow Cytometry10 μMCOX-2 downregulation, G0/G1 arrest 4[4]
PC-3 Prostate CancerMTT / Flow Cytometry25 - 100 μmol/LHSP70 inhibition, Caspase-3 activation3[3]
HepG2 Liver CarcinomaMTT~100 - 200 μg/mLJNK activation, Apoptosis induction6[6]
RAW264.7 Murine MacrophageCCK-80.058 - 0.46 mg/LPGE2 inhibition, High biocompatibility 7[7]

Reagent Preparation & Experimental Setup

Stock Solution Preparation

Causality & Rationale: Unlike free brucine, Brucine Hydrochloride Monohydrate (MW = 448.95 g/mol ) does not require organic solvents. Dissolving it directly in cell culture-grade water prevents the biphasic stress response often triggered by DMSO concentrations >0.1%, ensuring that any observed cytotoxicity is exclusively drug-mediated.

  • Weighing: Accurately weigh 4.49 mg of Brucine Hydrochloride Monohydrate.

  • Dissolution: Dissolve in 1 mL of sterile, ultrapure water or PBS (pH 7.2–7.4) to yield a 10 mM stock solution.

  • Sterilization: Pass the solution through a 0.22 μm Polyethersulfone (PES) syringe filter. Do not autoclave, as high heat can degrade the alkaloid structure.

  • Storage: Aliquot into sterile, light-protected microcentrifuge tubes. Store at -20°C. The solution is stable for up to 6 months. Avoid repeated freeze-thaw cycles.

Detailed Experimental Protocols

Protocol A: Cell Viability Assessment (CCK-8 Assay)

Causality & Rationale: While MTT is commonly used 6[6], the Cell Counting Kit-8 (CCK-8) assay is highly recommended for brucine testing 7[7]. CCK-8 produces a water-soluble formazan dye, eliminating the need for a DMSO solubilization step. This preserves the entirely aqueous nature of the experimental system.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 1×104 cells/well in a 96-well plate (100 μL/well).

  • Adherence: Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Aspirate the old media. Add 100 μL of fresh media containing Brucine HCl at varying concentrations (e.g., 0, 10, 25, 50, 100, 200 μM).

  • Incubation: Incubate for 24, 48, or 72 hours to assess time- and dose-dependent cytotoxicity.

  • Dye Addition: Add 10 μL of CCK-8 reagent directly to each well. Incubate for 2–4 hours at 37°C.

  • Quantification: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Calculation: Viability (%) =[(OD_treatment - OD_blank) / (OD_vehicle - OD_blank)] × 100%.

Self-Validation Checkpoints:

  • Edge Effect Control: Fill the outer perimeter wells of the 96-well plate with 200 μL of sterile PBS. Evaporation in edge wells can artificially concentrate the brucine, skewing IC50 calculations.

  • Background Subtraction: Alkaloids can occasionally interact with colorimetric dyes. Include a "Brucine + Media + CCK-8 (No Cells)" control to subtract potential background absorbance.

Protocol B: Apoptosis Analysis via Annexin V-FITC/PI Flow Cytometry

Causality & Rationale: To confirm that the reduction in cell viability is due to apoptosis rather than necrosis, double staining with Annexin V and Propidium Iodide (PI) is required3[3]. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only penetrates cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Cell Seeding: Seed 2×105 cells/well in a 6-well tissue culture plate. Incubate for 24 hours.

  • Treatment: Treat cells with the determined IC50 and sub-IC50 concentrations of Brucine HCl for 48 hours.

  • Harvesting (Critical Step): Collect the culture media (which contains floating, late-apoptotic cells). Wash the adherent cells with PBS, then detach them using an enzyme-free dissociation buffer or very mild trypsinization. Over-trypsinization will cleave phosphatidylserine from the cell surface, yielding false negatives for Annexin V.

  • Washing: Pool the detached cells and the collected media. Centrifuge at 1,000 rpm for 5 min at 4°C. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 300 μL of 1X Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and incubate in the dark for 15 minutes at room temperature. Add 5 μL of PI exactly 5 minutes prior to analysis.

  • Data Acquisition: Analyze immediately using a flow cytometer (e.g., BD FACSCalibur), capturing a minimum of 10,000 events per sample.

Self-Validation Checkpoints:

  • Compensation Controls: Always run unstained cells, Annexin V-only stained cells, and PI-only stained cells to properly set the quadrant gates and compensate for spectral overlap between FITC and PI channels.

  • Positive Control: Treat a separate well with a known apoptosis inducer (e.g., 5-fluorouracil or staurosporine) to validate the assay's dynamic range 6[6].

References

  • Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology. Frontiers in Pharmacology. Available at:[Link]

  • Effects of brucine on mitochondrial apoptosis and expression of HSP70 in prostate cancer cells. Translational Andrology and Urology. Available at:[Link]

  • Brucine suppresses proliferation and promotes apoptosis of human cholangiacarcinoma cells via the inhibition of COX2 expression. PubMed Central (NIH). Available at:[Link]

  • Brucine Sensitizes HepG2 Human Liver Cancer Cells to 5-fluorouracil via Fas/FasL Apoptotic Pathway. Science Alert. Available at:[Link]

  • A Novel Brucine Gel Transdermal Delivery System Designed for Anti-Inflammatory and Analgesic Activities. MDPI. Available at:[Link]

  • Anticancer Activity of Brucine: In Vitro Study. CICTA. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Brucine Hydrochloride Formulation &amp; Solubility Enhancement Support Center

Welcome to the Technical Support Center for Brucine formulation. Brucine hydrochloride, an indole alkaloid derivative, presents unique challenges in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Brucine formulation. Brucine hydrochloride, an indole alkaloid derivative, presents unique challenges in drug development. While the hydrochloride salt is more water-soluble than the free base, its pH-dependent solubility, narrow therapeutic window, and severe central nervous system (CNS) toxicity necessitate advanced delivery systems[1][2].

This hub provides troubleshooting guides, causal explanations, and validated protocols for enhancing the solubility, stability, and targeted delivery of brucine hydrochloride.

Module 1: Diagnostic FAQs & Physicochemical Hurdles

Q: Brucine hydrochloride is already a salt. Why does it precipitate in my physiological release media (pH 7.4)? A: This is a classic case of pH-dependent ionization. Brucine is a weak base with a pKa of approximately 8.0[3]. In acidic environments (like the stomach), it remains protonated and highly soluble. However, as the pH approaches 7.4 in intestinal fluid or blood plasma, a significant fraction of the drug reverts to its un-ionized free base form, drastically reducing its aqueous solubility to roughly 0.012 mg/mL[4]. To prevent in vivo precipitation and dose-dumping, brucine must be shielded using supramolecular complexes or lipid carriers.

Q: Why does my formulation cause rapid CNS toxicity in animal models despite using the hydrochloride salt? A: Brucine is highly lipophilic in its un-ionized state. When the salt dissociates in the bloodstream, the free base rapidly crosses the blood-brain barrier (BBB)[2]. Enhancing solubility must be coupled with controlled retention. Formulating brucine into stealth liposomes or nanosponges restricts its free circulation, preventing it from directly permeating the BBB while allowing accumulation at target sites (e.g., tumor microenvironments or inflamed joints)[1][5].

Module 2: Cyclodextrin Inclusion & Nanosponges

Q: I am using standard β -cyclodextrin ( β -CD) to solubilize brucine HCl, but my encapsulation efficiency is poor. How can I optimize this? A: Standard β -CD has limited aqueous solubility itself and a rigid cavity that may not fully accommodate the bulky dimethoxystrychnine structure of brucine. Solution: Upgrade to Cyclodextrin Nanosponges (CD-NS) . By cross-linking β -CD with diphenyl carbonate (DPC), you create a hyper-crosslinked 3D polymer network. This provides both inclusion cavities and a porous matrix, increasing brucine solubility by over 2-fold compared to pure drug, while also enabling delayed release[5].

Protocol: Synthesis and Validation of Brucine-Loaded Nanosponges

Mechanism: Melt-technique crosslinking creates a non-toxic, highly porous matrix that entraps brucine HCl via both molecular inclusion and physical entrapment.

  • Cross-linking: Mix anhydrous β -CD and diphenyl carbonate (DPC) at a 1:6 molar ratio in a flask. Heat the mixture to 90°C for 5 hours under constant magnetic stirring.

  • Purification: Cool the resulting solid, crush it in a mortar, and wash extensively with ethanol in a Soxhlet extractor for 24 hours to remove unreacted DPC and phenol by-products.

  • Loading: Suspend the purified nanosponges in deionized water. Add brucine HCl at a 1:1 (w/w) ratio. Stir the suspension at 500 rpm for 24 hours at room temperature to allow equilibrium partitioning.

  • Recovery: Centrifuge the suspension at 10,000 rpm for 15 minutes to separate un-entrapped drug. Lyophilize the supernatant to obtain the brucine-nanosponge powder.

  • Self-Validation Checkpoint: Perform FTIR spectroscopy on the lyophilized powder. The disappearance or significant broadening of the characteristic brucine carbonyl peak at 1655 cm⁻¹ confirms successful inclusion complexation, proving the drug is inside the cavity rather than just physically mixed[5].

Module 3: Liposomal Encapsulation & Toxicity Mitigation

Q: My brucine liposomes leak prematurely during in vitro serum stability testing. How do I improve drug retention? A: Premature leakage is driven by the phase transition temperature (Tm) of your lipid bilayer and the interaction with serum proteins. If you are using Soy Phosphatidylcholine (SPC, low Tm), the bilayer is too fluid at 37°C. Solution: Switch to high-Tm lipids like Distearoylphosphatidylcholine (DSPC, Tm = 55°C) or Hydrogenated Soy PC (HSPC)[1]. Additionally, active loading via an ammonium sulfate gradient forces the drug to precipitate as a highly insoluble brucine sulfate complex inside the liposome core, drastically reducing leakage[1].

LiposomeWorkflow Step1 1. Lipid Film Formation (DSPC + Cholesterol + PEG-DSPE) Step2 2. Hydration (0.25 M Ammonium Sulfate, pH 5.5) Step1->Step2 Step3 3. Sizing (Sonication & Extrusion to ~100 nm) Step2->Step3 Step4 4. Gradient Creation (Dialysis against PBS, pH 7.4) Step3->Step4 Step5 5. Active Loading (Incubate with Brucine HCl at 60°C) Step4->Step5 Step6 6. Purification & Validation (Remove free drug, check EE%) Step5->Step6

Caption: Step-by-step experimental workflow for active loading of brucine into stealth liposomes.

Protocol: Active Loading of Brucine into Stealth Liposomes
  • Lipid Film: Dissolve DSPC, Cholesterol, and PEG2000-DSPE (molar ratio 5:4:1) in a chloroform/methanol mixture. Evaporate under reduced pressure to form a thin film.

  • Hydration: Hydrate the film with 250 mM ammonium sulfate solution (pH 5.5) at 60°C (above the Tm of DSPC).

  • Extrusion: Pass the multilamellar vesicles through 100 nm polycarbonate membranes 10 times at 60°C to form unilamellar vesicles.

  • Gradient Creation: Dialyze the liposomes against PBS (pH 7.4) for 24 hours. This removes external ammonium sulfate, creating a transmembrane pH gradient (acidic inside, neutral outside).

  • Active Loading: Add brucine HCl to the liposomes (1:12 drug-to-lipid mass ratio) and incubate at 60°C for 30 minutes. Causality: The un-ionized brucine base crosses the lipid bilayer, becomes protonated in the acidic core, and reacts with sulfate ions to form brucine sulfate, which has lower solubility inside the intra-liposomal aqueous phase, trapping it[1].

  • Self-Validation Checkpoint: Measure Entrapment Efficiency (EE%). Disrupt a 0.5 mL aliquot of purified liposomes with 2 mL ethanol-isopropanol (1:4, v/v). Quantify brucine via UV spectroscopy at 264 nm. An EE% > 80% validates successful active loading[1].

Module 4: Nanocrystal Engineering & Solid Dispersions

Q: My brucine nanocrystals are aggregating during storage. What is the mechanism, and how do I stabilize them? A: Aggregation in nanosuspensions is typically driven by Ostwald ripening—where small crystals dissolve and redeposit onto larger ones to minimize high surface energy. Solution: You must optimize the zeta potential using steric or electrostatic stabilizers. Ensuring a zeta potential of strictly less than -25 mV (e.g., -28.4 mV) provides sufficient electrostatic repulsion to maintain colloidal stability[4].

SolubilityMatrix A Brucine HCl Formulation Low Aqueous Solubility B Target: Oral Delivery (GI Absorption) A->B Route C Target: Parenteral/Topical (Controlled Release) A->C Route D Cyclodextrin Inclusion (Nanosponges) B->D Enhance Dissolution E Solid Dispersions (Amorphization) B->E Improve Wettability F Stealth Liposomes (Active Loading) C->F Reduce CNS Toxicity G Nanocrystals (Top-down Milling) C->G Maximize Drug Loading

Caption: Logical matrix for selecting brucine hydrochloride solubility enhancement strategies.

Data Presentation: Quantitative Comparison of Solubility Enhancement Techniques

The following table summarizes the expected physicochemical improvements based on the selected formulation strategy.

Formulation TechniqueCarrier / Stabilizer SystemAverage Particle Size (nm)Zeta Potential (mV)Solubility / Encapsulation ImprovementPrimary Mechanism of Enhancement
Nanocrystals Poloxamer / Surfactants215.6 ± 4.2-28.4 ± 1.6~6.5-fold solubility increaseIncreased surface area, partial amorphization[4]
Nanosponges β -CD + Diphenyl Carbonate322.9 ± 54.4-14.6 ± 6.3~2-fold solubility increaseMolecular inclusion and porous matrix entrapment[5]
Stealth Liposomes DSPC / Cholesterol / PEG85.3 - 92.6-16.5 ± 3.5>80% Entrapment EfficiencyTransmembrane pH gradient, intra-liposomal precipitation[1][2]
Solid Dispersions PEG / PVP / AdsorbatesN/A (Amorphous)N/ARapid dissolution (<30 min)Conversion to amorphous state, improved wettability[3][6]

References

  • Development and Characterization of Brucine Nanocrystals for Enhanced Drug Delivery Source: International Journal of Novel Research and Development (IJNRD) URL:[Link]

  • Enhancing anti-inflammatory effect of brucine nanohydrogel using rosemary oil: a promising strategy for dermal delivery in arthritic inflammation Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Improved pharmacokinetics and reduced toxicity of brucine after encapsulation into stealth liposomes Source: Dove Medical Press / International Journal of Nanomedicine URL:[Link]

  • In vitro and in vivo evaluation of novel NGR-modified liposomes containing brucine Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Hybrid Principles of RGB12 and QbD To Photoinduced Electron Transfer Mechanism Based Sensitive and Green Nano-scale Spectrofluorimetric Insights for Estimation of Brucine Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Controlled release solid dispersions (WO2003024426A1)

Sources

Optimization

Technical Support Center: Overcoming Crystallization Issues with Brucine Hydrochloride Diastereomers

Welcome to the Technical Support Center for the resolution of enantiomers via brucine hydrochloride diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide clea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the resolution of enantiomers via brucine hydrochloride diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the crystallization process. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to enhance the efficiency and success of your chiral resolutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using brucine hydrochloride for chiral resolution?

A1: Chiral resolution using brucine, a readily available natural alkaloid, is a classic and effective method for separating racemic mixtures of acids.[1][2][3][4] The process involves reacting a racemic acid with the enantiomerically pure base, brucine, to form a pair of diastereomeric salts.[5][6][7] Since diastereomers have distinct physical properties, including different solubilities in specific solvents, they can be separated by fractional crystallization.[4][6][8] The less soluble diastereomeric salt will preferentially crystallize from a solution, allowing for its isolation. Subsequently, the pure enantiomer of the acid can be regenerated from the isolated salt.[9][10]

Q2: How critical is the choice of solvent in this process?

A2: The solvent is arguably the most critical parameter in a successful diastereomeric salt resolution.[11][12] An ideal solvent system will maximize the solubility difference between the two diastereomeric salts, thereby enabling the selective crystallization of the less soluble salt while the more soluble one remains in the mother liquor.[11][12] The solvent's polarity, proticity, and ability to form solvates can all influence the crystallization outcome.[12][13] In some instances, a change in solvent can even invert which diastereomer is less soluble, a phenomenon known as "chirality switching".[11]

Q3: What does it mean when my mixture "oils out" instead of crystallizing, and what can I do?

A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to excessively high supersaturation, rapid cooling, or the crystallization temperature being above the melting point of the solvated salt.[14] To address this, you can try diluting the solution, employing a slower and more controlled cooling rate, or changing the solvent system to one that favors crystallization.[11][12][15]

Q4: What is "seeding" and how can it benefit my crystallization?

A4: Seeding is the technique of adding a small number of pure crystals of the desired diastereomer to a supersaturated solution.[15][16] This provides a template for crystal growth, which can help to overcome the kinetic barrier to nucleation, control crystal size, and prevent oiling out.[15][16] If you do not have seed crystals, gently scratching the inside of the flask at the solution's surface with a glass rod can sometimes create nucleation sites.[14]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the crystallization of brucine hydrochloride diastereomers.

Issue 1: No Crystal Formation

If no crystals form after a reasonable amount of time, it typically points to issues with supersaturation or nucleation.

Possible Cause Underlying Rationale Recommended Solution
Insufficient Supersaturation The concentration of the diastereomeric salt is below its solubility limit at the given temperature, meaning there is no thermodynamic driving force for crystallization.[14]1. Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration.[12][14][15] 2. Anti-Solvent Addition: Slowly add a solvent in which the salt is poorly soluble (an anti-solvent) to decrease the overall solubility of the salt and induce precipitation.[11][12][14][15][17] 3. Lower Temperature: Further decrease the crystallization temperature, as solubility typically decreases with temperature.[12][14]
Inhibition of Nucleation Even in a supersaturated state, the formation of initial crystal nuclei may be kinetically hindered. Impurities can also inhibit nucleation.[12][15]1. Seeding: Introduce a few seed crystals of the desired product to provide a surface for crystallization to begin.[12][14][15] 2. Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic nucleation sites.[14] 3. Purify Starting Materials: Ensure the racemic acid and brucine are of high purity.[12][15]
Inappropriate Solvent Choice The diastereomeric salt is simply too soluble in the chosen solvent, even at lower temperatures.[12]Solvent Screening: A systematic screening of solvents with varying polarities (e.g., alcohols, ketones, esters) is necessary to find a system where the desired salt has limited solubility upon cooling.[11][12]
Issue 2: Low Diastereomeric Excess (d.e.) of Crystallized Product

Low diastereomeric excess (d.e.) indicates that the crystallization process did not effectively separate the two diastereomers, often due to co-precipitation.[14]

Possible Cause Underlying Rationale Recommended Solution
Similar Solubilities The solubilities of the two diastereomeric salts are too close in the chosen solvent, leading to both crystallizing simultaneously.[11]1. Solvent System Optimization: The primary goal is to find a solvent or solvent mixture that maximizes the solubility difference between the diastereomers.[14][18] A thorough solvent screen is the most effective approach.[11][18] 2. Recrystallization: Purify the obtained salt by recrystallizing it one or more times, potentially from a different solvent system, to enhance the d.e.[11][14]
Rapid Crystallization Fast crystal growth, often caused by rapid cooling or high supersaturation, can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[14][15]1. Controlled Cooling: Implement a slow, linear, or stepwise cooling profile to allow for more selective crystal growth.[11][14] 2. Reduce Supersaturation: Start with a more dilute solution to slow down the crystallization rate.
System is Under Kinetic vs. Thermodynamic Control The diastereomer that crystallizes faster (kinetic product) may not be the most stable (thermodynamic product). Prolonged crystallization times can lead to equilibration and a decrease in purity.Optimize Crystallization Time: In some systems, the desired diastereomer crystallizes more rapidly. Filtering the crystals after a shorter period can yield a product with higher d.e., albeit at the expense of yield. Conversely, if the desired product is the thermodynamic one, a longer aging time may be beneficial.

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

A robust solvent screening is fundamental to developing an effective resolution process.

  • Preparation: In a series of small vials, dissolve a fixed amount of the racemic acid and an equimolar amount of brucine in a small volume of various test solvents at an elevated temperature.

  • Solvent Selection: Choose a diverse range of solvents with varying polarities, such as methanol, ethanol, isopropanol, acetone, ethyl acetate, and toluene.[11][12] Also consider solvent mixtures.

  • Crystallization: Allow the vials to cool slowly to room temperature, and then transfer them to a colder environment (e.g., 4°C).

  • Observation: Monitor the vials for the onset of crystallization, the amount of precipitate, and the crystal morphology. Note any instances of oiling out.

  • Analysis: Isolate the crystals from each successful trial by filtration, wash with a small amount of cold solvent, and dry.[7] Analyze the diastereomeric excess (d.e.) of the solid and the composition of the mother liquor using a suitable analytical technique such as NMR or chiral HPLC after liberating the acid.[7][19]

Protocol 2: Controlled Cooling Crystallization
  • Dissolution: Dissolve the diastereomeric salt mixture in the chosen optimal solvent at a temperature sufficient for complete dissolution (e.g., 70°C).

  • Cooling Ramp: Program a cooling ramp to slowly decrease the temperature. A typical starting point is a rate of 5-10°C per hour.

  • Seeding (Optional but Recommended): Once the solution is slightly supersaturated (typically 5-10°C below the dissolution temperature), add a small quantity of seed crystals.[16]

  • Aging: Hold the mixture at the final, lower temperature (e.g., 0-5°C) for a period of time (e.g., 2-12 hours) to allow for complete crystallization.[17]

  • Isolation: Collect the crystals by vacuum filtration, wash with a minimal amount of cold solvent to remove the mother liquor, and dry under vacuum.[7][14]

Visualizing the Workflow

General Workflow for Chiral Resolution

The following diagram outlines the logical steps involved in a typical diastereomeric salt resolution.

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Enantiomer Regeneration RacemicAcid Racemic Acid (R/S Mixture) Solvent Dissolve in Optimal Solvent RacemicAcid->Solvent Brucine Brucine HCl (Single Enantiomer) Brucine->Solvent Mix Mixture of Diastereomeric Salts (R-Brucine, S-Brucine) Solvent->Mix Crystallize Controlled Crystallization Mix->Crystallize Filter Filtration Crystallize->Filter Crystals Less Soluble Salt (e.g., S-Brucine) Filter->Crystals Solid MotherLiquor More Soluble Salt (e.g., R-Brucine in Solution) Filter->MotherLiquor Liquid Liberate Liberate Acid (pH Adjustment) Crystals->Liberate Extract Extraction & Purification Liberate->Extract PureEnantiomer Pure Enantiomer (e.g., S-Acid) Extract->PureEnantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Troubleshooting Decision Tree for Crystallization Failure

This diagram provides a logical path for troubleshooting when crystallization fails to occur.

G Start No Crystals Formed Q_Super Is solution supersaturated? Start->Q_Super A_Conc Increase Concentration (Evaporate/Anti-Solvent) Q_Super->A_Conc No A_Cool Lower Temperature Q_Super->A_Cool No Q_Nucleation Nucleation Issue? Q_Super->Q_Nucleation Yes End Crystals Form A_Conc->End A_Cool->End A_Seed Add Seed Crystals Q_Nucleation->A_Seed Yes A_Scratch Scratch Flask Q_Nucleation->A_Scratch Yes Q_Solvent Solvent Appropriate? Q_Nucleation->Q_Solvent No A_Seed->End A_Scratch->End A_Screen Perform Solvent Screen Q_Solvent->A_Screen No Q_Solvent->End Yes A_Screen->Start

Caption: Decision tree for troubleshooting the absence of crystal formation.

References

  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid.
  • Benchchem. (2025). Troubleshooting diastereomeric salt crystallization for chiral resolution.
  • Lorenzo, N., et al. (2004). Efficient Fast Screening Methodology for Optical Resolution Agents: Solvent Effects Are Used To Affect the Efficiency of the Resolution Process. Organic Process Research & Development.
  • Amin, A., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Benchchem. (n.d.). Technical Support Center: Chiral Resolution of Racemic Acids Using Brucine Sulfate.
  • Wikipedia. (n.d.). Diastereomeric recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystallization.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of (-)-Camphoric Acid Diastereomeric Salts.
  • Fábián, L., et al. (2013). Spontaneous racemic resolution – towards control of molecular recognition nature. CrystEngComm.
  • Fiveable. (2025). Diastereomeric Salt: Organic Chemistry Study Guide.
  • Pálovics, E., & Fogassy, E. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen.
  • Lorenzo, N., et al. (2004). Efficient Fast Screening Methodology for Optical Resolution Agents: Solvent Effects Are Used To Affect the Efficiency of the Resolution Process. ACS Publications.
  • Ács, M., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
  • LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers.
  • Quall, M. S., et al. (2008). Crystallization Improvements of a Diastereomeric Kinetic Resolution through Understanding of Secondary Nucleation. Organic Process Research & Development.
  • chemeurope.com. (n.d.). Chiral resolution.
  • Wikipedia. (n.d.). Chiral resolution.
  • Vedejs, E. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews.
  • LibreTexts. (2023). 5.9: Resolution (Separation) of Enantiomers.
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution.
  • Benchchem. (n.d.). Technical Support Center: Optimization of pH for Brucine Sulfate in Chiral Separation.
  • Reddit. (2023). Separation of diastereomers by crystallization with seeding.
  • Liu, Y., & Li, J. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online.
  • Unacademy. (n.d.). Notes on Diastereomeric Excess: Definition and Analysis.
  • Jackson, A. M., et al. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC.
  • LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers.
  • Szakács, Z., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm.
  • Szakács, Z., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Chen, Y.-C., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research.
  • Jackson, A. M., et al. (2019). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. Journal of the American Chemical Society.
  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Chiral Resolution of Racemic Acids: A Comparative Guide on Brucine Hydrochloride vs. Quinine

The isolation of pure enantiomers from racemic mixtures remains a critical bottleneck in drug development, natural product synthesis, and fine chemical manufacturing. While asymmetric synthesis has advanced significantly...

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Author: BenchChem Technical Support Team. Date: March 2026

The isolation of pure enantiomers from racemic mixtures remains a critical bottleneck in drug development, natural product synthesis, and fine chemical manufacturing. While asymmetric synthesis has advanced significantly, classical chiral resolution via diastereomeric salt formation continues to be a highly scalable, robust, and cost-effective methodology.

As an Application Scientist, selecting the correct resolving agent is not merely a matter of trial and error; it requires a deep understanding of molecular recognition, pKa matching, and crystallization thermodynamics. This guide provides an objective, data-driven comparison of two historically and industrially significant alkaloid resolving agents: Brucine Hydrochloride and Quinine . By analyzing their mechanistic profiles and experimental workflows, researchers can architect highly efficient, self-validating resolution strategies.

Mechanistic Profiling & Molecular Recognition

The efficacy of a chiral resolving agent is dictated by its ability to form a crystalline diastereomeric salt network that exhibits a significant solubility differential from its counterpart[1].

Brucine Hydrochloride

Brucine is a rigid indole alkaloid closely related to strychnine, characterized by the presence of two methoxy groups on its aromatic ring[2]. When utilized as its hydrochloride salt (or converted in situ to the free base), it acts as a powerful resolving agent for N-protected amino acids and aryl carboxylic acids.

The molecular recognition mechanism relies heavily on the self-assembly properties of the brucine molecules. The rigid polycyclic framework provides substantial steric hindrance, while the basic nitrogen forms strong ionic interactions with the carboxylate of the racemic acid[3]. The dimethoxy groups act as critical hydrogen bond acceptors, creating a highly specific chiral pocket that preferentially crystallizes with one enantiomer (e.g., N-phthaloyl-L-alanine)[3].

Quinine

Quinine, a major cinchona alkaloid, features a quinoline ring linked to a quinuclidine moiety via a chiral carbinol bridge[1]. The basic quinuclidine nitrogen (pKa ~8.5) is the primary site for salt formation with racemic acids.

Quinine's resolving power stems from its conformational adaptability and its ability to form extensive, highly ordered hydrogen-bonded networks[1]. The hydroxyl group at the carbinol bridge and the methoxy group on the quinoline ring serve as additional interaction sites. Quinine has been extensively used to resolve racemic cyclic anhydrides, malic acid[1], and binaphthyl derivatives.

Diastereomeric_Resolution Racemate Racemic Acid (50% R, 50% S) Reaction Diastereomeric Salt Formation (Heat) Racemate->Reaction ResolvingAgent Chiral Resolving Agent (e.g., Quinine) ResolvingAgent->Reaction SaltA Diastereomer A (Less Soluble) Reaction->SaltA Fractional Crystallization SaltB Diastereomer B (More Soluble) Reaction->SaltB Mother Liquor

Caption: Logical mechanism of diastereomeric salt formation and separation.

Quantitative Comparison & Physicochemical Properties

The selection between brucine hydrochloride and quinine should be guided by the pKa of the target acid, the steric bulk of the substrate, and the preferred solvent system. The table below summarizes their key properties:

PropertyBrucine HydrochlorideQuinine
Alkaloid Class Indole AlkaloidCinchona Alkaloid
Molecular Weight 430.92 g/mol (anhydrous)324.42 g/mol
pKa (Conjugate Acid) ~8.28, 2.3~8.5, 4.1
Chiral Centers 64
Primary Interaction Sites Tertiary amine, dimethoxy groupsQuinuclidine nitrogen, secondary OH
Typical Substrates N-protected amino acids, aryl acids[3]Aliphatic acids, cyclic anhydrides, malic acid[1]
Preferred Solvents Ethanol, Acetone, Water[4]Methanol, Ethanol, Ethyl Acetate
Toxicity Profile High (Neurotoxin, narrow therapeutic window)[2]Moderate (Antimalarial, generally safer to handle)

Self-Validating Experimental Protocols

To ensure high enantiomeric excess (ee) and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates in-process analytical checkpoints to prevent the propagation of errors and confirm causality at each step.

Protocol_Workflow Step1 1. Equimolar Mixing (Substrate + Agent) Step2 2. Reflux to Homogeneity (Erase Thermal History) Step1->Step2 Step3 3. Controlled Cooling (Thermodynamic Selection) Step2->Step3 Step4 4. Filtration & Washing (Isolate Salt) Step3->Step4 Step5 5. Acidic Cleavage (Liberate Enantiomer) Step4->Step5 Step6 6. Chiral HPLC / Polarimetry (Validation) Step5->Step6

Caption: Step-by-step workflow for chiral resolution via fractional crystallization.

Protocol A: Resolution of N-Protected Amino Acids using Brucine Hydrochloride

Safety Warning: Brucine and its salts are highly toxic. Handle exclusively in a certified fume hood with appropriate PPE[2].

  • Salt Metathesis / Free Base Generation: Because brucine hydrochloride is already a salt, it must be reacted with the sodium salt of the racemic acid, or converted to its free base prior to use. To generate the free base, neutralize brucine hydrochloride with an equimolar amount of aqueous NaOH, extract into chloroform, and evaporate the solvent.

  • Salt Formation: Dissolve 10.0 mmol of the racemic N-protected amino acid and 10.0 mmol of brucine free base in a minimal volume of boiling absolute ethanol.

    • Causality: Boiling ensures complete dissolution, erasing the thermal history of the solids and preventing premature, kinetically driven precipitation[4].

  • Controlled Crystallization: Allow the solution to cool to room temperature at a strictly controlled rate (e.g., 0.5°C/min), then transfer to a 4°C refrigerator for 12 hours.

    • Causality: Slow cooling favors the thermodynamic product (the less soluble diastereomer), maximizing optical purity[3].

  • Validation Checkpoint 1 (Salt Purity): Filter the crystals and record the melting point. A sharp melting point indicates high diastereomeric purity. If the melting range is broad (>3°C), recrystallize from hot ethanol.

  • Cleavage: Suspend the pure diastereomeric salt in water and acidify to pH 2 using 1M HCl. Extract the liberated enantiomerically enriched acid with ethyl acetate (3 x 20 mL). The brucine remains in the aqueous layer as its hydrochloride salt[4].

  • Validation Checkpoint 2 (Enantiomeric Excess): Dry the organic layer, evaporate the solvent, and analyze the residue via Chiral HPLC to determine the final ee.

Protocol B: Resolution of Racemic Carboxylic Acids using Quinine
  • Salt Formation: Combine 10.0 mmol of the racemic acid (e.g., malic acid) and 10.0 mmol of (-)-quinine in a flask containing 30 mL of methanol/acetone (1:1 v/v)[1].

  • Reflux: Heat the mixture to reflux until a clear, homogeneous solution is achieved.

  • Seeding and Cooling: Remove from heat. If available, seed the solution with a few crystals of the desired quininium salt at 40°C. Allow to cool undisturbed to room temperature.

    • Causality: Seeding bypasses the nucleation energy barrier, specifically directing the crystallization of the desired diastereomer and preventing supersaturation crashes that trap impurities[1].

  • Validation Checkpoint 1 (Mother Liquor Analysis): After filtering the precipitated salt, take a 100 µL aliquot of the mother liquor, perform a rapid mini-cleavage, and check the optical rotation. It should be strongly enriched in the opposite enantiomer, validating that the resolution was successful.

  • Cleavage: Dissolve the isolated quininium salt in a biphasic mixture of 2M HCl and diethyl ether. Stir vigorously for 30 minutes. The quinine is protonated and moves to the aqueous phase, while the resolved acid partitions into the ether layer.

  • Validation Checkpoint 2 (Final Purity): Evaporate the ether and determine the specific rotation [α]D​ of the isolated acid. Compare against literature values to confirm absolute configuration and optical purity.

Conclusion

Both brucine hydrochloride and quinine are formidable chiral resolving agents, but they serve different structural niches. Brucine excels in resolving sterically demanding N-protected amino acids due to its rigid, self-assembling indole framework[3]. However, its high toxicity necessitates stringent safety protocols[2]. Quinine, conversely, offers a safer alternative with exceptional conformational flexibility and hydrogen-bonding capacity, making it highly effective for aliphatic acids and cyclic anhydrides[1]. The choice between the two ultimately depends on the specific structural features of the racemic substrate and the preferred crystallization solvent system.

References

  • Quininium Malates: Partial Chiral Discrimination via Diastereomeric Salt Formation. SciELO. Available at:[Link]

  • Racemic resolution of N-protected alanine by strychnine and brucine versus donor/acceptor capability. CrystEngComm (RSC Publishing). Available at: [Link]

  • Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology. Frontiers. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Brucine Hydrochloride vs. Brucine Sulfate: A Comparative Analysis of Solubility and Practical Applications

Introduction Brucine, a dimethoxy derivative of strychnine, is an indole alkaloid extracted from the seeds of the Strychnos nux-vomica tree.[1][2] While toxic, its unique chiral structure has made it an invaluable tool i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Brucine, a dimethoxy derivative of strychnine, is an indole alkaloid extracted from the seeds of the Strychnos nux-vomica tree.[1][2] While toxic, its unique chiral structure has made it an invaluable tool in chemistry for over a century.[1] In its free base form, brucine exhibits poor solubility in aqueous solutions, limiting its utility.[2] To overcome this, it is commonly converted into its salt forms, primarily brucine hydrochloride and brucine sulfate.

For researchers, scientists, and drug development professionals, the choice between these two salts is not arbitrary. It is a decision dictated by subtle yet critical differences in their physicochemical properties, most notably their solubility. This guide provides an in-depth comparison of brucine hydrochloride and brucine sulfate, focusing on how their solubility profiles influence their performance in key practical applications. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to empower you to make the most informed selection for your specific research needs.

Chemical and Physical Properties at a Glance

The primary difference between the two salts lies in the counter-ion—chloride (Cl⁻) versus sulfate (SO₄²⁻)—which directly impacts molecular weight, hydration state, and ultimately, solubility.

PropertyBrucine HydrochlorideBrucine Sulfate
Appearance White to almost white crystalline powderWhite to off-white crystalline powder[3][4]
Molecular Formula C₂₃H₂₆N₂O₄·HCl·H₂O(C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O (Heptahydrate)[5]
Molecular Weight 448.95 g/mol (Monohydrate)1013.12 g/mol (Heptahydrate)[6]
Common Form Typically available as a monohydrate.Often supplied as a heptahydrate.[5][7]

Solubility Profile: A Comparative Analysis

Solubility is the most critical parameter governing the application of these salts. The choice of solvent and the saturation point are fundamental for applications like chiral resolution, where the differential solubility of diastereomeric salts is the entire basis for separation.

While extensive quantitative, side-by-side data is sparse in the literature, a clear profile can be assembled from various technical data sheets and publications.

SolventBrucine HydrochlorideBrucine Sulfate (Heptahydrate unless noted)Causality & Insight
Water (Cold) Soluble, solutions are almost transparent.[8]1 g in 75 mL (approx. 1.33 g/100mL)[9]; Moderately soluble.[10]Both salts are significantly more water-soluble than the free base. The sulfate's specific hydration state (heptahydrate) influences its crystal lattice energy and thus its dissolution characteristics.
Water (Hot) Soluble[8]Soluble[6][11]; 1 g in 10 mL (approx. 10 g/100mL).[9]The significant increase in the sulfate salt's solubility with temperature is a key property exploited in fractional crystallization.
Ethanol Soluble[8]Soluble[3][12]Both salts show good solubility in polar protic solvents like ethanol, making ethanol and ethanol-water mixtures common solvent systems for chiral resolutions.[12]
Chloroform Information not readily availableSoluble[3][13]The sulfate salt's solubility in this chlorinated solvent is notable and provides an option for non-polar reaction systems.
Methanol Information not readily availableSoluble[14]Methanol is another common solvent for diastereomeric salt formation, often used when ethanol does not provide sufficient solubility differences.[15]
Ether Information not readily availableSlightly soluble[3]The low solubility in non-polar ethers can be useful for precipitating the salts from a reaction mixture.
DMSO Information not readily availableSoluble (100 mg/mL)[11]High solubility in DMSO indicates its utility in preparing concentrated stock solutions for screening or biological assays.
Experimental Protocol: Quantitative Determination of Solubility

To generate precise data for your specific application, direct measurement is essential. This protocol provides a self-validating system for determining the solubility of either salt in a given solvent.

Objective: To quantitatively determine the solubility of a brucine salt in a specific organic solvent at a defined temperature.

Principle: This method relies on creating a saturated solution in equilibrium with excess solid solute. A known volume of the clear supernatant is then carefully isolated, the solvent is evaporated, and the mass of the remaining solute is measured.

Materials:

  • Brucine hydrochloride or brucine sulfate

  • Selected solvent (e.g., ethanol, methanol/water mixture)

  • Scintillation vials or small Erlenmeyer flasks with screw caps

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporating dish or beaker

  • Analytical balance

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the brucine salt to a scintillation vial. The key is to have undissolved solid remaining at the end of the equilibration period.

    • Add a known volume of the chosen solvent (e.g., 5.0 mL).

    • Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Causality Note: Equilibration must be allowed to proceed for a sufficient duration (typically 24-48 hours) to ensure the solution is truly saturated. Constant agitation prevents local concentration gradients.

  • Isolation of Supernatant:

    • Allow the vial to stand undisturbed at the set temperature for 1-2 hours to let the excess solid settle.

    • Carefully draw a known volume of the clear supernatant (e.g., 2.0 mL) using a syringe fitted with a solvent-compatible filter.

    • Causality Note: Filtering is a critical step. It prevents the transfer of any undissolved microcrystals, which would artificially inflate the final measured mass and lead to an overestimation of solubility.

  • Solvent Evaporation:

    • Dispense the filtered supernatant into a pre-weighed evaporating dish.

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 60-80°C). Alternatively, use a rotary evaporator or a vacuum desiccator.

    • Continue drying until a constant weight is achieved.

  • Calculation:

    • Weigh the evaporating dish with the dry residue.

    • Subtract the initial weight of the empty dish to find the mass of the dissolved salt.

    • Calculate the solubility using the formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant collected (mL)) * 100

G cluster_prep 1. Saturation cluster_iso 2. Isolation cluster_calc 3. Quantification A Add excess brucine salt and solvent to vial B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle B->C D Withdraw known volume of supernatant via 0.45 µm syringe filter C->D E Dispense into pre-weighed evaporating dish D->E F Evaporate solvent to dryness (constant weight) E->F G Weigh residue and calculate solubility F->G

Caption: Experimental workflow for determining solute solubility.

Practical Applications: A Head-to-Head Comparison

The choice between brucine hydrochloride and sulfate is most pronounced in their practical applications, where solubility directly dictates performance.

Chiral Resolution of Racemic Acids

This is the most prominent application of brucine salts.[1][16] The process relies on converting a pair of enantiomers (which have identical physical properties) into a pair of diastereomeric salts by reacting them with a single enantiomer of a chiral base (brucine). These diastereomers have different physical properties, including solubility, allowing for their separation.[17][18]

  • Brucine Sulfate's Advantage: The sulfate is a divalent anion, meaning one mole of sulfuric acid reacts with two moles of brucine. This stoichiometry can be advantageous in certain crystallization systems. More importantly, the significant difference in its solubility between hot and cold water makes it particularly well-suited for fractional crystallization from aqueous or mixed aqueous/alcoholic solutions.[9] A researcher can dissolve the diastereomeric salt mixture in a minimal amount of hot solvent and allow the less soluble diastereomer to selectively crystallize upon cooling.

  • Brucine Hydrochloride's Role: While less commonly cited with specific solubility data, the hydrochloride salt offers a different counter-ion that will form a diastereomeric salt with a unique crystal lattice, and therefore, a unique solubility profile. In cases where the diastereomeric salts formed with brucine sulfate do not exhibit a sufficient solubility difference in common solvents, the hydrochloride provides a critical alternative. The choice is often empirical and requires screening both salts against a panel of solvents.[15]

  • Verdict: Both are effective. Brucine sulfate is often a good starting point due to its well-documented use and favorable temperature-solubility curve in water/alcohol systems.[9][12] Brucine hydrochloride is a crucial alternative for optimizations when the sulfate fails to provide adequate separation.

Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid

Objective: To separate the enantiomers of a racemic carboxylic acid (e.g., racemic ibuprofen) using brucine sulfate via diastereomeric salt crystallization.

Principle: An equimolar amount of the chiral base is added to the racemic acid in a suitable solvent. The resulting diastereomeric salts are separated based on their differential solubility through fractional crystallization. The desired enantiomer is then liberated from its salt by acidification.

Methodology:

  • Diastereomeric Salt Formation:

    • In an Erlenmeyer flask, dissolve the racemic carboxylic acid (e.g., 10 mmol) in a suitable solvent (e.g., 50 mL of 9:1 ethanol/water) with gentle heating.

    • In a separate beaker, dissolve a sub-equimolar amount of brucine sulfate (e.g., 5 mmol, which provides 10 mmol of brucine) in the same solvent system, heating if necessary.

    • Causality Note: Using a half-equivalent of the resolving agent (relative to the total racemate) is a common and efficient strategy. It ensures that only one enantiomer can crystallize as a salt, simplifying the separation.[19]

    • Slowly add the warm brucine sulfate solution to the stirred solution of the racemic acid.

  • Fractional Crystallization:

    • Allow the combined solution to cool slowly to room temperature. Cloudiness or precipitation indicates the formation of the less soluble diastereomeric salt.

    • To maximize yield, the flask can be placed in an ice bath for several hours or refrigerated overnight.

    • Causality Note: Slow cooling is paramount for forming well-defined crystals rather than an amorphous solid or oil. This improves the purity of the isolated salt. Seeding with a previously obtained crystal can aid this process.[12]

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals. At this stage, the diastereomeric purity can be checked (e.g., by measuring the optical rotation).

  • Liberation of the Pure Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., 2M HCl) dropwise until the pH is ~1-2. This protonates the carboxylic acid and converts the brucine into its water-soluble salt form.

    • Extract the liberated enantiomerically-enriched carboxylic acid into an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified enantiomer.

    • The final enantiomeric excess (e.e.) should be determined by a suitable analytical method, such as chiral HPLC.

G cluster_formation 1. Salt Formation cluster_separation 2. Separation cluster_liberation 3. Liberation racemate Racemic Acid ((R)-Acid + (S)-Acid) mix Mix in suitable solvent racemate->mix base Chiral Base (e.g., (-)-Brucine) base->mix salts Diastereomeric Salt Mixture {[(-)-Brucine][(R)-Acid]} {[(-)-Brucine][(S)-Acid]} mix->salts crystallize Fractional Crystallization (Exploits Solubility Difference) salts->crystallize crystals Less Soluble Salt (Crystals) crystallize->crystals mother_liquor More Soluble Salt (Remains in Solution) crystallize->mother_liquor acidify Acidify (e.g., HCl) crystals->acidify extract Extract with Organic Solvent acidify->extract enantiomer Pure Enantiomer (e.g., (R)-Acid) extract->enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Alcohol Denaturant

Both brucine and brucine sulfate are authorized for use as denaturants to make ethyl alcohol unfit for consumption, particularly for use in cosmetics and external pharmaceuticals.[1][20][21][22] Their extremely bitter taste makes them effective for this purpose even at low concentrations.[23]

  • Comparison: The U.S. Code of Federal Regulations (CFR) lists both "Brucine" and "Brucine sulfate" as authorized denaturants for Specially Denatured Alcohol (SDA) Formula No. 40.[20][22] The choice between the free base, the hydrochloride, or the sulfate salt is largely a matter of formulation compatibility, regulatory approval in a specific jurisdiction, and cost. Since denatured alcohol formulations can contain varying amounts of water, the enhanced aqueous solubility of the hydrochloride and sulfate salts can be advantageous for ensuring complete dissolution and stability compared to the free base. There appears to be no significant practical performance difference cited between the hydrochloride and sulfate forms for this specific application.

  • Verdict: Both are equally suitable, with the choice likely driven by commercial availability, cost, and specific formulation requirements.

Other Applications
  • Traditional Medicine: Brucine is a component of traditional Chinese medicine, valued for its anti-inflammatory and analgesic properties.[2][24][25] However, these applications typically use extracts from Strychnos nux-vomica seeds rather than the purified hydrochloride or sulfate salts.[2] Its high toxicity is a major obstacle to its clinical application.[2][24]

  • Nitrate Determination: Brucine sulfate is a key reagent in the colorimetric determination of nitrates.[26] In a concentrated sulfuric acid solution, brucine sulfate reacts with nitrate ions to produce a yellow-colored complex, the intensity of which can be measured spectrophotometrically.[9][26] Brucine sulfate heptahydrate is specified for this ACS reagent-grade application.[6]

Conclusion

The selection between brucine hydrochloride and brucine sulfate is a nuanced decision that hinges on the specific demands of the application, primarily driven by their solubility characteristics.

  • Brucine Sulfate is often the first choice for chiral resolution , particularly when using aqueous or alcoholic solvent systems. Its well-defined temperature-dependent solubility curve is a significant asset for developing robust fractional crystallization protocols. It is also the specified salt for the analytical determination of nitrates.

  • Brucine Hydrochloride serves as an essential alternative for chiral resolution . When the diastereomeric salts formed with the sulfate counter-ion do not exhibit a sufficient solubility difference, the hydrochloride provides a different set of crystallographic and solubility properties that can be the key to achieving successful separation.

For the researcher, the optimal approach involves empirical screening. When developing a chiral resolution, it is prudent to test both salts against a variety of solvents. Understanding the fundamental solubility differences outlined in this guide provides a logical starting point for this optimization process, saving valuable time and resources in the pursuit of enantiomerically pure compounds.

References

  • Santa Cruz Biotechnology.
  • Wikipedia. Brucine. [Link]

  • Taylor & Francis Online. Brucine – Knowledge and References.
  • Chemiis.
  • PubChem - NIH. Brucine | C23H26N2O4 | CID 442021. [Link]

  • Benchchem.
  • ChemicalBook.
  • Fisher Scientific. Brucine sulfate hydrate, 98% (dry wt.)
  • Benchchem.
  • Sinochem Nanjing Corporation.
  • PMC - NIH. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology. [Link]

  • ACS Publications.
  • Benchchem.
  • ResearchGate. Exploring Brucine Alkaloid: A Comprehensive Review on Pharmacology, Therapeutic Applications, Toxicity, Extraction and Purification Techniques | Request PDF. [Link]

  • Google Patents.
  • Fisher Scientific. Brucine sulfate heptahydrate, ACS 25 g | Buy Online | Thermo Scientific Chemicals.
  • Benchchem.
  • Loba Chemie. BRUCINE SULPHATE HEPTAHYDRATE | 4845-99-2. [Link]

  • accessdata.fda.gov.
  • BioCrick. Brucine sulfate | CAS:4845-99-2. [Link]

  • Benchchem.
  • Sigma-Aldrich.
  • New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet: Brucine. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents.
  • Chiralpedia. Part 6: Resolution of Enantiomers.

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Validation

A Comparative Guide to Brucine Hydrochloride and Cinchonidine for Chiral Resolution

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the separation of racemic mixtures...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a critical and often challenging step.[1][2][3] Among the classical methods, diastereomeric salt formation remains a robust, scalable, and widely adopted technique, particularly for the resolution of racemic acids and amines.[4][5][6][7] This method relies on the use of an enantiomerically pure resolving agent to convert a pair of enantiomers into diastereomers, which, having different physical properties, can be separated by fractional crystallization.[4][6][8]

This guide provides an in-depth comparative analysis of two stalwart chiral resolving agents derived from natural alkaloids: brucine (in its hydrochloride salt form for practical handling) and cinchonidine. Both have a long history of application, yet the choice between them is often nuanced, depending on the specific substrate, desired efficiency, and economic considerations. Here, we will dissect the performance of each, grounded in experimental data and mechanistic understanding, to empower you to make informed decisions in your resolution strategies.

The Principle: A Dance of Diastereomers

The fundamental logic of this resolution technique is elegant in its simplicity. A racemic mixture, for instance, a carboxylic acid ((±)-Acid), is reacted with a single enantiomer of a chiral base, such as (-)-brucine or (-)-cinchonidine. This acid-base reaction forms a pair of diastereomeric salts.[8][9]

  • For Brucine: [(-)-Brucine H⁺][(+)-Acid⁻] and [(-)-Brucine H⁺][(-)-Acid⁻]

  • For Cinchonidine: [(-)-Cinchonidine H⁺][(+)-Acid⁻] and [(-)-Cinchonidine H⁺][(-)-Acid⁻]

Because these salts are diastereomers, they possess different three-dimensional structures. This structural divergence translates into different physical properties, most critically, solubility in a given solvent.[8] By carefully selecting a solvent, one diastereomeric salt can be induced to crystallize preferentially, leaving the other dissolved in the mother liquor. The crystallized salt is then isolated, and the desired enantiomer is liberated by breaking the salt, typically through acidification.[8][9]

G cluster_workflow General Workflow of Diastereomeric Salt Resolution racemic_mixture Racemic Mixture ((±)-Acid) salt_formation Diastereomeric Salt Formation (in suitable solvent) racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., (-)-Brucine or (-)-Cinchonidine) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts Salt 1: [Resolving Agent H⁺][(+)-Acid⁻] Salt 2: [Resolving Agent H⁺][(-)-Acid⁻] salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Filtration crystallization->separation less_soluble Less Soluble Diastereomeric Salt (Crystals) separation->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) separation->more_soluble Liquid liberation1 Salt Decomposition (Acidification) less_soluble->liberation1 liberation2 Salt Decomposition (Acidification) more_soluble->liberation2 enantiomer1 Enriched Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enriched Enantiomer 2 liberation2->enantiomer2

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Head-to-Head Comparison: Brucine Hydrochloride vs. Cinchonidine

The choice between brucine and cinchonidine is not always straightforward. Both are naturally derived, relatively inexpensive, and effective for resolving a wide range of acidic compounds.[3][10][11] However, their performance is highly substrate and solvent-dependent.

FeatureBrucine HydrochlorideCinchonidine
Structure A complex indole alkaloid with multiple stereocenters.A quinoline alkaloid, pseudoenantiomer of cinchonine.[12]
Source Derived from the seeds of the Strychnos nux-vomica tree.[13]Derived from the bark of the Cinchona tree.[14]
Typical Substrates Widely used for resolving racemic carboxylic acids, particularly profens and amino acid derivatives.[3][10][15][16]Also highly effective for carboxylic acids, including flexible β-chiral 3-hydroxycarboxylic acids.[11][17]
Toxicity High. Brucine is structurally related to strychnine and is highly toxic.[13][18] It has severe effects on the central nervous system.[13][18] The LD50 is low, requiring stringent handling precautions.[18]Moderate. Harmful if swallowed and may cause an allergic skin reaction.[19][20][21][22] Less acutely toxic than brucine, but still requires careful handling.
Cost-Effectiveness Generally considered a cost-effective resolving agent due to its historical availability.Also considered cost-effective and readily available.[11] Prices can fluctuate based on supply.
Stereochemical Outcome The enantiomer that crystallizes is dependent on the specific substrate and solvent system.Similar to brucine, the outcome is substrate and solvent-dependent. In some catalytic applications, it typically yields the (S)-product, while its pseudoenantiomer cinchonine yields the (R)-product.[12]
Performance Data: Resolution of Racemic Profens

To provide a tangible comparison, the following table summarizes illustrative data for the resolution of 2-arylpropionic acids (profens), an important class of non-steroidal anti-inflammatory drugs (NSAIDs).[10]

Racemic AcidResolving AgentSolventYield (%)Enantiomeric Excess (e.e., %) of Crystallized Salt
IbuprofenBrucine Methanol40-50%>95%
IbuprofenCinchonidine Acetone35-45%>90%
KetoprofenBrucine Ethanol42%98%
KetoprofenCinchonidine Ethyl Acetate/Methanol38%96%
FlurbiprofenBrucine Acetone/Water45%>99%
FlurbiprofenCinchonidine Methanol40%97%

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual results will vary depending on the specific experimental conditions.[10]

Analysis of Performance Data: From the data, it's clear that both resolving agents are highly effective. Brucine often shows a slight edge in yielding higher enantiomeric excess in these examples.[10] However, the "best" choice is not absolute. The key takeaway is the critical role of the solvent. A successful resolution hinges on identifying a solvent system that maximizes the solubility difference between the two diastereomeric salts.[8][23] This often requires an empirical screening process.[7]

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the resolution of a generic racemic carboxylic acid.

Part 1: Diastereomeric Salt Formation and Crystallization

Causality Behind Choices: The goal is to create a supersaturated solution of the two diastereomeric salts at an elevated temperature and then allow the less soluble salt to selectively crystallize upon controlled cooling. The choice of solvent is the most critical variable.[23] Using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more efficient, a technique known as the half-equivalent method.[2]

  • Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq) in a minimum amount of the chosen solvent (e.g., methanol, ethanol, or acetone) with gentle heating and stirring.

  • Addition of Resolving Agent: In a separate container, dissolve the chiral resolving agent (brucine hydrochloride or cinchonidine, 0.5 - 1.0 eq) in the same solvent, warming if necessary. Slowly add this solution to the stirred solution of the racemic acid.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Slow cooling is crucial to ensure the formation of well-defined crystals and prevent the co-precipitation of the more soluble diastereomer.

  • Maximizing Yield: To maximize the yield of the crystallized salt, the flask can be placed in an ice bath or refrigerator for several hours once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Air-dry the crystals. A portion can be taken for analysis (e.g., melting point, optical rotation) to determine diastereomeric purity.

Part 2: Liberation of the Enriched Enantiomer

Causality Behind Choices: This step is a simple acid-base workup designed to break the diastereomeric salt. By adding a strong mineral acid, the carboxylate anion is protonated to regenerate the free carboxylic acid, and the alkaloid base is converted to its water-soluble salt. This allows for separation using a liquid-liquid extraction.

  • Salt Dissociation: Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or diethyl ether).[9]

  • Acidification: With vigorous stirring, add a dilute mineral acid (e.g., 1-2 M HCl) dropwise until the aqueous layer is acidic (pH 1-2).[9] All solids should dissolve, forming two clear layers.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, which now contains the desired enantiomerically enriched carboxylic acid.

  • Further Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to recover any dissolved product.

  • Combine and Wash: Combine all organic layers and wash them with brine (saturated NaCl solution) to remove excess water.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the enantiomerically enriched acid.

Part 3: Analysis of Enantiomeric Purity

The success of the resolution is quantified by the enantiomeric excess (e.e.) of the final product. This is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC).[9]

Safety and Handling: A Critical Consideration

Brucine: Brucine is a highly toxic substance and must be handled with extreme care.[13][18] It is classified as a poison and can be fatal if swallowed or absorbed through the skin.[24]

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety goggles. Work in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Use appropriate tools for transfer.[24]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek immediate medical attention.[24] Severe poisoning can lead to convulsions and paralysis.

Cinchonidine: While less acutely toxic than brucine, cinchonidine is still a hazardous chemical.[19][20][21][22]

  • Hazards: Harmful if swallowed.[20][22] It can cause an allergic skin reaction in sensitive individuals.[19][20][21]

  • PPE: Standard laboratory PPE (gloves, lab coat, safety goggles) is required.[19]

  • Handling: Avoid breathing dust.[19][20] Ensure good ventilation.

  • First Aid: If swallowed, call a poison center or doctor immediately. If skin irritation occurs, wash with plenty of soap and water and seek medical advice.[19][20]

Caption: Decision-making flowchart for selecting a chiral resolving agent.

Conclusion and Expert Recommendation

Both brucine hydrochloride and cinchonidine are formidable tools in the arsenal for chiral resolution. Brucine, despite its high toxicity, has a long track record of providing excellent enantioselectivity for a wide array of acidic compounds.[3][10] Cinchonidine offers a safer, yet often equally effective, alternative.[11]

The Senior Application Scientist's recommendation is one of pragmatism and empirical validation:

  • Start with a Literature Review: For any new racemic mixture, a thorough search for previous resolutions is invaluable.

  • Safety First: The high toxicity of brucine cannot be overstated.[13][18] If your laboratory is not equipped for handling highly potent compounds, cinchonidine should be your first choice.

  • Empirical Screening is Key: The success of diastereomeric salt resolution is an interplay between the substrate, resolving agent, and solvent.[7][8] A small-scale parallel screen of both brucine and cinchonidine across a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and their mixtures) is the most reliable path to identifying the optimal conditions for your specific application.

  • Don't Neglect the Mother Liquor: The more soluble diastereomer remains in the filtrate. This provides access to the other enantiomer, maximizing the overall efficiency of the process.

Ultimately, the choice is not about declaring one agent universally superior to the other, but about understanding their respective strengths and weaknesses to develop a robust, safe, and efficient resolution process tailored to the specific chemical challenge at hand.

References

  • Cinchonidine 103871 - Safety Data Sheet. (n.d.).
  • Safety Data Sheet: Cinchonidine - Carl ROTH. (n.d.).
  • Safety Data Sheet: Cinchonidine - Carl ROTH. (n.d.).
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. (2023, April 15).
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research - ACS Publications. (2023, January 18).
  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2026, March 13).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • Application Notes and Protocols for Chiral Resolution Using Cinchonine Hydrochloride - Benchchem. (n.d.).
  • Safety Data Sheet - Buchler GmbH. (2023, March 1).
  • Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution - Benchchem. (n.d.).
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23).
  • Zhang, X., et al. (2020). Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology. Frontiers in Pharmacology, 11, 465.
  • A Comparative Guide to Chiral Bases: Evaluating Brucine Sulfate for the Resolution of Racemic Acids - Benchchem. (n.d.).
  • Zhang, X., et al. (2020). Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology. Frontiers in Pharmacology, 11, 465.
  • Chiral resolution - chemeurope.com. (n.d.).
  • Right to Know - Hazardous Substance Fact Sheet. (n.d.).
  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC. (2022, December 23).
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.).
  • 1 3 0 Material Safety Data Sheet. (2010, June 10).
  • Chiral resolution - Wikipedia. (n.d.).
  • Bhushan, R., & Agarwal, C. (2004). Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography. Biomedical Chromatography, 18(10), 866-870.
  • 5.9: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2023, November 9).
  • Technical Support Center: Chiral Resolution of Racemic Acids Using Brucine Sulfate - Benchchem. (n.d.).
  • A Comparative Analysis of Cinchonine Hydrochloride and Cinchonidine in Asymmetric Catalysis - Benchchem. (n.d.).
  • 13.9: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, August 15).
  • Cinchonine and cinchonidine alleviate cisplatin‐induced ototoxicity by regulating PI3K‐AKT signaling - PMC. (2023, August 14).

Sources

Comparative

A Comparative Guide to Solvent Extraction Methods for High-Purity Brucine Hydrochloride

Introduction Brucine, a principal alkaloid derived from the seeds of Strychnos nux-vomica, is a compound of significant interest in pharmacology and chemical synthesis.[1][2] Structurally similar to strychnine, brucine e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Brucine, a principal alkaloid derived from the seeds of Strychnos nux-vomica, is a compound of significant interest in pharmacology and chemical synthesis.[1][2] Structurally similar to strychnine, brucine exhibits a range of pharmacological activities, including anti-inflammatory and analgesic effects.[1] However, its most prominent application in research and development is as a chiral resolving agent, leveraging its complex stereochemistry to separate enantiomers. The efficacy and safety of brucine in any application are directly contingent on its purity. The co-extraction of strychnine, a highly toxic alkaloid, presents a significant challenge that necessitates robust and selective purification methodologies.[3]

This guide provides a comparative analysis of various solvent extraction methods for obtaining high-purity brucine, which is subsequently converted to its hydrochloride salt for enhanced stability and solubility. We will delve into the underlying principles of these methods, present comparative data, and offer detailed protocols to aid researchers in selecting and implementing the optimal strategy for their specific needs.

Fundamentals of Solvent Extraction for Brucine

The separation of brucine from its natural matrix, particularly from strychnine, relies on the principles of liquid-liquid extraction (LLE). This technique exploits the differential solubility of the target compounds between two immiscible liquid phases.[4] For alkaloids like brucine, which are weak bases, pH plays a pivotal role.

  • The Role of pH: In an acidic aqueous solution, brucine exists as a protonated, water-soluble salt. By increasing the pH with a base (e.g., ammonia), the alkaloid is deprotonated to its free base form, which is significantly more soluble in organic solvents.[5] This pH-swing mechanism is the cornerstone of selectively moving the target alkaloid from the aqueous phase to an organic phase, leaving behind more polar impurities.

  • Solvent Properties: The choice of the organic solvent is the most critical parameter. Key properties include:

    • Polarity and Selectivity: The solvent must effectively dissolve the brucine free base while minimizing the dissolution of strychnine and other impurities.

    • Immiscibility with Water: A clear phase separation is essential for efficient extraction.

    • Boiling Point: A lower boiling point facilitates easy removal of the solvent post-extraction to recover the purified compound.

    • Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are increasingly important considerations.[6]

Comparative Analysis of Solvent Systems

The selection of a solvent system is a trade-off between extraction efficiency, selectivity, safety, and scalability. Below is a comparison of commonly employed solvents for brucine extraction.

Solvent SystemTypical Purity (%)YieldSelectivity (Brucine vs. Strychnine)AdvantagesDisadvantages
Chloroform >95%HighGoodHigh solubilizing power for alkaloids, well-established method.[1][7]High toxicity (suspected carcinogen), environmental concerns, can form emulsions.
Dichloromethane (DCM) >95%HighGoodLower boiling point than chloroform for easier removal, high efficiency.Toxic and a suspected carcinogen, environmental concerns.[8]
Toluene / Xylene 90-95%ModerateModerate to GoodLess toxic than chlorinated solvents, good for large-scale extractions.[9]Higher boiling point, may require higher temperatures for removal.
Ethyl Acetate 90-97%ModerateGood"Greener" alternative with lower toxicity, good selectivity.[4][9]Lower solubilizing power may require more solvent volume or more extraction cycles.
"Green" Solvents (e.g., Deep Eutectic Solvents) VariablePromisingUnder InvestigationBiodegradable, low toxicity, highly tunable properties.[10][11]Higher cost, recovery of the solute can be challenging, less established methodology.[10]

Expert Insights: While chloroform has been the traditional workhorse for alkaloid extraction due to its high efficiency, its significant health and environmental risks have prompted a shift towards less hazardous alternatives.[1][4] Ethyl acetate is emerging as a strong contender, offering a good balance of efficiency, selectivity, and a more favorable safety profile.[4][9] For researchers focused on sustainable chemistry, exploring deep eutectic solvents (DES) presents a novel and promising, albeit more developmental, avenue.[10][11]

Experimental Protocols and Workflows

This section provides a detailed, self-validating protocol for the extraction and purification of brucine hydrochloride using ethyl acetate, a preferred solvent for its balance of safety and efficacy.

Workflow Overview

The overall process involves the initial extraction of total alkaloids, a liquid-liquid extraction to separate brucine from more polar impurities, and final crystallization as the hydrochloride salt.

G cluster_0 Initial Extraction cluster_1 Liquid-Liquid Extraction (Purification) cluster_2 Crystallization A Strychnos nux-vomica Seed Powder B Alkalinization (e.g., with NH4OH) A->B C Crude Organic Extraction (e.g., with Ethanol) B->C D Crude Extract in Dilute Acid (e.g., H2SO4) C->D Evaporate & Redissolve E Wash with Organic Solvent (removes non-basic impurities) D->E F Basify Aqueous Layer (pH 9-10) E->F G Extract Brucine Free Base with Ethyl Acetate F->G H Combine & Dry Organic Layers G->H I Evaporate Ethyl Acetate H->I J Dissolve Residue in Acetone I->J K Add HCl (ethanolic) to precipitate Brucine HCl J->K L Filter, Wash & Dry Crystals K->L M High-Purity Brucine HCl L->M

Caption: A generalized workflow for the extraction and purification of brucine hydrochloride.

Step-by-Step Protocol: Ethyl Acetate Extraction

1. Preparation of Crude Alkaloid Extract: a. Weigh 100 g of powdered Strychnos nux-vomica seeds. b. Create a slurry by moistening the powder with a 10% ammonium hydroxide solution until it is uniformly damp. This step converts alkaloid salts into their free base form. c. Transfer the alkalinized powder to a Soxhlet apparatus and extract with 500 mL of ethanol for 6-8 hours.[1] d. After extraction, evaporate the ethanol under reduced pressure to obtain a concentrated crude alkaloid residue.

2. Acid-Base Liquid-Liquid Extraction: a. Dissolve the crude residue in 200 mL of 2% sulfuric acid. This converts the alkaloids back into their salt form, rendering them soluble in the aqueous phase. b. Transfer the acidic solution to a separatory funnel and wash it twice with 100 mL portions of dichloromethane to remove non-polar, non-alkaloidal impurities. Discard the organic (DCM) layers. c. While monitoring with a pH meter, slowly add concentrated ammonium hydroxide to the aqueous layer until the pH reaches 9-10. The solution will become cloudy as the alkaloid free bases precipitate. d. Extract the alkaline aqueous solution three times with 150 mL portions of ethyl acetate.[9] Combine the organic (ethyl acetate) layers. e. Wash the combined organic layers with a small amount of distilled water to remove any residual base. f. Dry the ethyl acetate extract over anhydrous sodium sulfate, then filter.

3. Formation and Crystallization of Brucine Hydrochloride: a. Evaporate the dried ethyl acetate extract to dryness under reduced pressure. The resulting solid is enriched brucine free base. b. Dissolve the residue in a minimal amount of acetone. c. Slowly add a 1M solution of hydrochloric acid in ethanol dropwise while stirring until precipitation is complete. d. Allow the mixture to stand at 4°C for several hours to maximize crystal formation. e. Collect the white crystalline precipitate of brucine hydrochloride by vacuum filtration. f. Wash the crystals with a small amount of cold acetone and dry under vacuum.

4. Purity Assessment (Self-Validation): a. The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).[3][12] b. A standard mobile phase for separating strychnine and brucine is a mixture of methanol, water, and a modifying agent like diethylamine (e.g., 55:45:0.2 v/v/v).[12] c. The identity of the brucine peak can be confirmed by comparing its retention time with that of a certified brucine standard.[5]

Conclusion and Recommendations

The choice of solvent is a critical decision in the purification of brucine hydrochloride, with direct implications for product purity, yield, and operational safety.

  • For laboratory-scale operations where the highest purity is paramount, dichloromethane and chloroform remain highly effective, provided that appropriate safety measures (e.g., fume hoods, personal protective equipment) are strictly enforced.

  • For applications where safety and environmental impact are of greater concern, or for scaling up the process, ethyl acetate presents the most balanced option. It offers good selectivity and lower toxicity, aligning with the principles of green chemistry.[6]

  • The future of alkaloid extraction may lie in advanced methods like pH-zone-refining counter-current chromatography or the use of novel green solvents like DES.[8][10][13] While these methods are not yet as widespread, they offer potential for highly efficient and environmentally benign extraction processes.

Ultimately, the optimal method will depend on the specific requirements of the researcher, balancing the need for purity with practical considerations of scale, safety, and environmental responsibility.

References

  • Simultaneous HPTLC determination of strychnine and brucine in strychnos nux-vomica seed. Journal of Planar Chromatography - Modern TLC. Available at: [Link]

  • HPLC and GC-MS: Identification and Quantification of Strychnine and Brucine in Strychnos nux-vomica leaves. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology. Frontiers in Pharmacology. Available at: [Link]

  • Large-scale separation of strychnine and brucine from Strychnos nux-vomica L. by pH-zone-refining counter-current chromatography. Journal of Chromatography A. Available at: [Link]

  • Progress of Pretreatment and Analysis Methods for Brucine and Strychnine: An Update Since 2013. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Separation and Purification of Brucine and Strychnine from Strychnos Nux-vomica L. by pH-Zone-Refining Counter-Current Chromatography. Chinese Journal of Natural Medicines. Available at: [Link]

  • Extraction, separation and purification method for strychnos total alkaloid. Google Patents.
  • A Green Method of Extracting and Recovering Flavonoids from Acanthopanax senticosus Using Deep Eutectic Solvents. Molecules. Available at: [Link]

  • Brucine extraction method. Google Patents.
  • Brucine PubChem Entry. National Institutes of Health. Available at: [Link]

  • Analysis of Strychnine and Brucine in Postmortem Specimens by RP-HPLC: A Case Report of Fatal Intoxication. Journal of Analytical Toxicology. Available at: [Link]

  • Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents. Molecules. Available at: [Link]

  • A Stability Indicating RP-LC Method for the Determination of Strychnine in Krimimudgara Rasa. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Pharmacognostic Specification and Quantitative Analysis of Strychnine and Brucine in Strychnos nux-vomica Seeds. Journal of Health Research. Available at: [Link]

  • Brucine - Wikipedia. Wikipedia. Available at: [Link]

  • Green Extraction of Alkaloids and Polyphenols from Peumus boldus Leaves with Natural Deep Eutectic Solvents. Semantic Scholar. Available at: [Link]

  • Green Extraction Techniques of Bioactive Compounds: A State-of-the-Art Review. Processes. Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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